molecular formula C7H5BrFIO B2780696 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene CAS No. 1447671-70-6

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Cat. No.: B2780696
CAS No.: 1447671-70-6
M. Wt: 330.923
InChI Key: BGKZMHSPKQAKEL-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene (CAS 1447671-70-6) is a high-value, multi-halogenated aromatic building block of interest in advanced organic synthesis and environmental chemistry research. With a molecular formula of C7H5BrFIO and a molecular weight of 330.92 g/mol, this compound is characterized by its melting point of 81-83 °C . Its primary research value lies in its application as a key precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, for the construction of complex methoxylated biphenyl derivatives . These synthetic targets are critically important as reference standards and metabolic precursors for studying polychlorinated biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs), which are persistent environmental pollutants of significant toxicological concern . The presence of three distinct halogens (bromine, fluorine, and iodine) and a methoxy group on the benzene ring allows for selective, sequential functionalization, making it a versatile intermediate for designing compounds that are otherwise difficult to access. This product is labeled with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it using appropriate personal protective equipment and adhere to all safety guidelines. For laboratory use only. This product is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-4-iodo-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKZMHSPKQAKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polysubstituted aromatic compounds are foundational scaffolds in modern medicinal chemistry. The precise arrangement of different functional groups on a benzene ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Among these, halogenated methoxybenzenes are particularly valuable building blocks in the synthesis of complex pharmaceutical agents and research chemicals. The interplay between the electron-withdrawing and donating properties of the substituents, along with their steric attributes, provides a rich design space for molecular architects.

This guide provides a detailed technical overview of 1-bromo-2-fluoro-4-iodo-5-methoxybenzene, a highly functionalized aromatic compound. Due to the specific substitution pattern, this molecule and its isomers serve as versatile intermediates for introducing complex moieties through various cross-coupling reactions. We will delve into its chemical identity, plausible synthetic routes, potential applications in drug development, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of polyhalogenated aromatic compounds. The introduction of fluorine, in particular, can enhance pharmacokinetic properties, target selectivity, and metabolic resistance in drug candidates.[1]

Chemical Identity and Physicochemical Properties

A precise search for "this compound" does not yield a specific, commercially available compound with a dedicated CAS number. However, several structural isomers with very similar nomenclature are documented and available. It is crucial for researchers to verify the exact substitution pattern and corresponding CAS number for their intended application.

The most closely related isomers found are:

  • 1-Bromo-2-fluoro-5-iodo-4-methoxybenzene (CAS No: 1692438-02-0)[2]

  • 1-Bromo-2-fluoro-5-iodo-3-methoxybenzene (CAS No: 2385174-03-6)[3]

  • 5-Bromo-1-fluoro-2-iodo-3-methoxybenzene (CAS No: 1394291-47-4)

For the purpose of this guide, we will focus on the properties and a hypothetical synthesis of the titular compound, this compound, while drawing parallels to its known isomers.

Structural Information

Below is the chemical structure for the requested compound, this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the computed and expected physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₇H₅BrFIOCalculated
Molecular Weight 362.92 g/mol Calculated
Appearance Expected to be a solid or oilInferred
Boiling Point > 200 °C (estimated)Inferred
Solubility Insoluble in water, soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate)Inferred

Synthesis of this compound: A Plausible Route

Proposed Synthetic Workflow

The overall strategy involves the iodination of a suitable precursor followed by a Sandmeyer reaction to introduce the final halogen. A plausible precursor is 4-bromo-3-fluoroaniline, which can be methoxylated, iodinated, and then subjected to a Sandmeyer reaction. An alternative, and perhaps more direct route, would start from a substituted aniline. Below is a conceptual workflow.

G A Starting Material (e.g., 4-Bromo-3-fluoroaniline) B Step 1: Iodination A->B I₂, H₂SO₄ C Step 2: Diazotization B->C NaNO₂, H₂SO₄ D Step 3: Methoxy Introduction (Cu-catalyzed) C->D CH₃OH, Cu(I) catalyst E Final Product This compound D->E Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on similar reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 4-bromo-2-fluoro-6-iodoaniline from 4-bromo-2-fluoroaniline

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add a solution of iodine monochloride (ICl, 1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. Neutralize with a saturated solution of sodium bicarbonate. The precipitate, 4-bromo-2-fluoro-6-iodoaniline, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound via a Modified Sandmeyer Reaction

  • Diazotization: Suspend the 4-bromo-2-fluoro-6-iodoaniline (1 equivalent) in a mixture of sulfuric acid and water. Cool the suspension to 0-5 °C. Add a solution of sodium nitrite (1.2 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt. This procedure is analogous to the synthesis of similar halogenated benzenes.[4]

  • Methoxylation: In a separate flask, prepare a solution of copper(I) oxide (catalytic amount) in methanol. Warm this solution to 50-60 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the warm methanol-catalyst mixture. Vigorous nitrogen evolution will be observed.

  • Work-up and Purification: After the addition is complete and gas evolution has ceased, cool the mixture to room temperature. Pour into water and extract with dichloromethane (DCM). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Research and Drug Development

Polyhalogenated aromatic compounds like this compound are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for drug discovery.

  • Orthogonal Chemistry: The presence of three different halogens (F, Br, I) at distinct positions on the benzene ring allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is the most reactive towards common cross-coupling catalysts (e.g., Palladium-catalyzed Suzuki, Stille, or Sonogashira couplings), followed by the carbon-bromine bond. This enables the introduction of different substituents at the 4- and 1-positions in a controlled manner.

  • Scaffold for Bioactive Molecules: This compound can serve as a starting point for the synthesis of analogues of natural products or designed molecules targeting specific biological pathways.[5] The methoxy group can be a key hydrogen bond acceptor or can be demethylated to a phenol for further functionalization.

  • Role of Fluorine in Medicinal Chemistry: The fluorine atom at the 2-position can significantly alter the properties of a final drug molecule. It can block metabolic oxidation at the adjacent position, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups. These effects are often beneficial for improving the pharmacokinetic profile and potency of drug candidates.[1] Halogenated benzoates, a related class of compounds, have shown antimicrobial and anticancer activities.[6]

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from similar compounds.

  • General Hazards: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Protect from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a highly versatile, albeit not commonly cataloged, chemical building block. Its densely functionalized structure, featuring three distinct and orthogonally reactive halogen atoms, makes it a valuable intermediate for the synthesis of complex molecular architectures. The principles outlined in this guide for its synthesis, handling, and potential applications provide a framework for its use in advanced organic synthesis and drug discovery programs. Researchers are encouraged to leverage the unique electronic and steric properties of this and related scaffolds to explore new chemical space in the quest for novel therapeutics.[11]

References

  • BLDpharm. 1692438-02-0|1-bromo-2-fluoro-5-iodo-4-methoxybenzene.
  • AOBChem. 1-Bromo-2-fluoro-5-iodo-3-methoxybenzene.
  • PrepChem.com. Synthesis of 1-bromo-2-fluoro-4-iodobenzene.
  • Sigma-Aldrich. 5-Bromo-1-fluoro-2-iodo-3-methoxybenzene.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Echemi.
  • Fluorine in drug discovery: Role, design and case studies.
  • CymitQuimica.
  • Natural Products for Drug Discovery in the 21st Century: Innov
  • Muthu, S. et al.
  • Richard, M. Innovations in Drug Discovery and Development: Bridging Science and Medicine.

Sources

chemical structure of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and reactivity profile of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene , a specialized tetra-substituted arene scaffold used in high-precision medicinal chemistry.

Core Identity & Physicochemical Profile

PropertySpecification
CAS Number 1447671-70-6
IUPAC Name This compound
Molecular Formula C₇H₅BrFIO
Molecular Weight 330.92 g/mol
Physical State Off-white to pale yellow solid (low melting point)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Light-sensitive (C–I bond cleavage); Store at 2–8°C under inert gas

Part 1: Structural Analysis & Electronic Topography

This molecule is a "chemoselective linchpin."[1] Its value lies in the presence of three distinct halogen atoms (F, Br, I) and an electron-donating methoxy group (-OMe) on a single benzene ring.[1] This specific arrangement allows for orthogonal functionalization —the ability to react one site exclusively without disturbing the others.[1]

Electronic Effects & Reactivity Hierarchy

The reactivity of the C–X bonds in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) follows the bond dissociation energy (BDE) hierarchy:

  • C–I (Position 4): Weakest bond (~65 kcal/mol).[1] Reacts first at room temperature or mild heating.[1]

  • C–Br (Position 1): Intermediate bond strength (~81 kcal/mol).[1] Reacts second , typically requiring higher temperatures (>60°C) or specialized ligands after the iodide has been consumed.[1]

  • C–F (Position 2): Strongest bond (~115 kcal/mol).[1] Generally inert to standard Pd-catalysis; serves as a bioisostere for H or OH to modulate metabolic stability (blocking metabolic soft spots) and lipophilicity.[1]

  • -OMe (Position 5): Acts as an ortho/para director during synthesis and provides electron density that stabilizes the oxidative addition intermediate at the adjacent C–I bond.[1]

Steric Environment
  • Position 6 (H): The proton at C6 is sterically crowded, flanked by the bulky Bromine (C1) and Methoxy (C5) groups.[1]

  • Position 3 (H): The proton at C3 is less hindered, flanked by Fluorine (C2) and Iodine (C4).[1]

  • Implication: In C–H activation protocols, C3 is the kinetically favored site, while C6 is thermodynamically protected.[1]

Part 2: Synthesis Pathways

The synthesis of this isomer requires careful regiocontrol to place the halogens correctly relative to the directing methoxy group.[1]

Primary Route: Regioselective Iodination

The most efficient industrial route typically starts from 1-bromo-2-fluoro-5-methoxybenzene .[2] The methoxy group directs the incoming electrophile (I⁺) to the ortho positions (C4 and C6).[1]

  • Regioselectivity Logic:

    • C6: Flanked by -Br and -OMe.[3][4][5][6] (Sterically Disfavored)

    • C4: Flanked by -H and -OMe.[4] (Sterically Favored & Electronically Activated by -OMe ortho-effect and -Br para-effect).

  • Result: Electrophilic iodination selectively targets C4.[1]

Visualization: Synthetic Logic Flow

Synthesis Start 1-Bromo-2-fluoro- 5-methoxybenzene Reagent NIS / TFA (Electrophilic Iodination) Start->Reagent Activation Intermediate Sigma Complex (Stabilized by OMe) Reagent->Intermediate C4 Attack Product 1-Bromo-2-fluoro- 4-iodo-5-methoxybenzene Intermediate->Product Re-aromatization Selectivity C4 favored over C6 due to steric hindrance at C6 (Br/OMe sandwich) Intermediate->Selectivity

Figure 1: Regioselective synthesis pathway favoring C4 iodination due to steric steering.

Experimental Protocol: Direct Iodination

Note: This protocol is adapted from standard haloanisole iodination procedures.

  • Setup: Charge a round-bottom flask with 1-bromo-2-fluoro-5-methoxybenzene (1.0 eq) and acetonitrile (0.1 M).

  • Acidification: Add Trifluoroacetic acid (TFA) (0.2 eq) as a catalyst to activate the iodinating agent.

  • Iodination: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes. Protect from light.[1]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by HPLC/TLC.[1][7]

  • Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from purple/brown to yellow).[1]

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][5]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Chemoselective Cross-Coupling Applications[3]

This molecule is designed for iterative cross-coupling .[1] Researchers can build complex drug scaffolds by reacting the Iodine first, then the Bromine, while leaving the Fluorine intact.[1]

The "Halogen Dance" Workflow
  • Step 1 (C–I Activation): Suzuki-Miyaura coupling at 25°C using a mild base (K₂CO₃) and standard Pd catalyst (e.g., Pd(PPh₃)₄).[1] The C–Br bond remains intact.[1]

  • Step 2 (C–Br Activation): A second coupling at 80–100°C using a more active catalyst system (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) to functionalize the C1 position.[1]

Visualization: Chemoselectivity Logic

Coupling cluster_step1 Step 1: Kinetic Control cluster_step2 Step 2: Thermodynamic Control Core 1-Bromo-2-fluoro- 4-iodo-5-methoxybenzene Cond1 Boronic Acid R¹-B(OH)₂ Pd(PPh₃)₄, 25°C Core->Cond1 Product1 Intermediate A (4-Aryl-1-bromo-2-fluoro...) Cond2 Boronic Acid R²-B(OH)₂ Pd(dppf)Cl₂, 90°C Product1->Cond2 Cond1->Product1 Replaces I only Product2 Final Scaffold (1,4-Diaryl-2-fluoro...) Cond2->Product2 Replaces Br

Figure 2: Sequential functionalization strategy exploiting the BDE difference between C–I and C–Br bonds.

Part 4: Safety & Handling

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light.[1] Always store in amber vials wrapped in foil.

  • Incompatibility: Avoid strong oxidizers which can over-oxidize the methoxy group to a quinone or cleave the C–I bond.[1]

  • Toxicity: Like all polyhalogenated aromatics, treat as a potential skin sensitizer and organ toxicant.[1] Use standard PPE (nitrile gloves, fume hood).[1]

References

  • BLD Pharm. (2024).[1] Product Analysis: this compound (CAS 1447671-70-6).[8][1][3][4][9][10] Retrieved from [1]

  • Organic Syntheses. (1973).[1] Preparation of 1-Bromo-2-fluorobenzene (General Haloarene Protocols). Org. Synth. 1973, 53,[1] 13. Link[1]

  • Royal Society of Chemistry. (2016).[1] Chemoselectivity in Palladium Catalyzed Cross-Coupling of Bromo-Iodo-Arenes. RSC Advances, Supp.[1] Info. Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Polyhalogenated Anisoles. Link

Sources

Advanced Synthesis of Polyhalogenated Methoxybenzenes: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced preparation of polyhalogenated methoxybenzene derivatives, synthesizing classical organic methodologies with modern catalytic and green chemistry approaches.

Part 1: Strategic Overview

Polyhalogenated methoxybenzenes (PHMBs) serve as critical lipophilic pharmacophores and agrochemical intermediates. The introduction of the methoxy (–OMe) group onto a polyhalogenated core modulates solubility and metabolic stability, while the halogen array (F, Cl, Br) provides handles for further cross-coupling or specific receptor binding interactions.

Synthesizing these scaffolds requires a strategic choice between "Bottom-Up" assembly (O-methylation of phenols) and "Top-Down" functionalization (Nucleophilic Aromatic Substitution or Electrophilic Halogenation).

Decision Matrix for Synthetic Route Selection

The following decision tree illustrates the logic for selecting the optimal synthetic pathway based on substrate availability and substitution patterns.

SyntheticStrategy Start Target: Polyhalogenated Methoxybenzene SubstrateQ What is the Starting Material? Start->SubstrateQ Phenol Polyhalophenol (e.g., 2,4,6-Trichlorophenol) SubstrateQ->Phenol Hydroxyl Present Benzene Polyhalobenzene (e.g., Hexafluorobenzene) SubstrateQ->Benzene Perhalogenated Anisole Anisole (Unsubstituted) SubstrateQ->Anisole Methoxy Present RouteA Route A: O-Methylation (Williamson Ether / TMAH) Phenol->RouteA High Yield, General RouteB Route B: SNAr Substitution (NaOMe Nucleophile) Benzene->RouteB Requires Electron Deficient Ring RouteC Route C: Electrophilic Halogenation (NBS/NCS/F-TEDA) Anisole->RouteC Regioselectivity Challenges

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Part 2: Route A — O-Methylation of Polyhalophenols

Best for: Chlorinated and brominated derivatives (e.g., 2,4,6-trichloroanisole).

This is the most reliable "bottom-up" approach. The acidity of polyhalophenols (


 ~6–8 vs. 10 for phenol) facilitates deprotonation, but the steric bulk of ortho-halogens can impede nucleophilic attack on the methylating agent.
Mechanism & Causality

The reaction proceeds via an


 mechanism. The phenoxide anion attacks the methyl group of the electrophile.
  • Base Selection: Weak bases (

    
    ) are sufficient due to the enhanced acidity of polyhalophenols.
    
  • Solvent: Polar aprotic solvents (Acetone, DMF, NMP) dissociate the ion pair, enhancing phenoxide nucleophilicity.

  • Steric Factors: In 2,6-dihalophenols, the nucleophilic oxygen is shielded. Smaller electrophiles (MeI, DMS) or high temperatures are required.

Protocol 1: Synthesis of 2,4,6-Trichloroanisole (2,4,6-TCA)

Standard Williamson Ether Synthesis adapted from literature standards.

Reagents:

  • 2,4,6-Trichlorophenol (1.0 eq)

  • Iodomethane (MeI) (1.5 eq) [Caution: Neurotoxin]

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Acetone (Reagent grade)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2,4,6-trichlorophenol (10 mmol) and anhydrous acetone (30 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may change color as the phenoxide forms.
    
  • Alkylation: Add Iodomethane (15 mmol) dropwise via syringe.

  • Reflux: Fit a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate.
    
  • Validation: Recrystallize from ethanol/water if necessary.

    
     NMR should show a singlet at 
    
    
    
    ppm (OMe).

Green Alternative: Use Tetramethylammonium Hydroxide (TMAH) in a microwave reactor to avoid toxic halides and generate only water/trimethylamine as byproducts [1].

Part 3: Route B — Nucleophilic Aromatic Substitution ( )

Best for: Fluorinated derivatives (e.g., Pentafluoroanisole).

Polyfluorinated benzenes are highly activated toward nucleophilic attack due to the strong inductive electron-withdrawal of fluorine atoms. However, fluorine is also the leaving group.[1]

Mechanism: The Meisenheimer Complex

The reaction involves the addition of methoxide to the aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a halide (usually Fluorine).

Regioselectivity Rule: Nucleophilic attack occurs preferentially at the position para to the most electron-withdrawing group or para to an existing fluorine if all other factors are equal. In hexafluorobenzene (


), all positions are equivalent. In pentafluorobenzene (

), the position para to the Hydrogen is often less activated than para to a Fluorine, but complex patterns arise depending on solvent and counter-ion.
Protocol 2: Synthesis of Pentafluoroanisole

From Hexafluorobenzene via


.

Reagents:

  • Hexafluorobenzene (

    
    ) (1.0 eq)
    
  • Sodium Methoxide (NaOMe) (1.1 eq, 25% wt solution in MeOH)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry 3-neck flask under

    
     atmosphere, charge Hexafluorobenzene (20 mmol) and anhydrous Methanol (20 mL).
    
  • Addition: Add the NaOMe solution (22 mmol) dropwise over 30 minutes at room temperature. The reaction is exothermic; use a water bath to maintain temp

    
    .
    
  • Reaction: Stir at reflux (

    
    ) for 2–4 hours.
    
    • Note: Over-reaction leads to 1,4-dimethoxy-2,3,5,6-tetrafluorobenzene. Stoichiometry control is critical.

  • Quench: Pour the mixture into ice water (100 mL) containing dilute HCl (to neutralize excess base).

  • Extraction: Extract the dense organic layer (fluorinated compounds are heavy) with Dichloromethane (

    
    ).
    
  • Purification: Distillation is preferred over chromatography due to the volatility of pentafluoroanisole (bp

    
    ).
    

SNArMechanism Substrate Hexafluorobenzene (C6F6) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Addition Nucleophile MeO- Nucleophile->Complex Product Pentafluoroanisole (C6F5-OMe) Complex->Product Elimination LeavingGroup F- Complex->LeavingGroup

Caption: Concerted addition-elimination mechanism for the synthesis of pentafluoroanisole.

Part 4: Route C — Electrophilic Halogenation of Anisole

Best for: Introducing halogens onto an existing methoxybenzene core.

This route is often plagued by regioselectivity issues (ortho/para mixtures) and over-halogenation. However, modern solvent systems like Hexafluoroisopropanol (HFIP) have revolutionized this approach by activating N-halosuccinimides (NBS/NCS) via hydrogen bonding [2].

Protocol 3: Regioselective Chlorination using NCS/HFIP

Target: 4-Chloroanisole or 2,4-Dichloroanisole.

Reagents:

  • Anisole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.0–2.2 eq depending on target)

  • Hexafluoroisopropanol (HFIP) (Solvent)

Methodology:

  • Dissolve Anisole in HFIP (0.5 M).

  • Add NCS (1.05 eq for mono-substitution) at

    
    .
    
  • Stir at room temperature. HFIP activates NCS, making it a more potent electrophile without Lewis acids.

  • Work-up: Evaporate HFIP (recoverable). Redissolve residue in ether, wash with water.

  • Selectivity: This method highly favors para-chlorination due to the specific solvation shell of HFIP around the anisole oxygen.

Part 5: Critical Comparison of Methods

FeatureRoute A: O-MethylationRoute B: SNArRoute C: Electrophilic Halogenation
Substrate Availability High (Phenols are common)Moderate (Perfluoroarenes)High (Anisole)
Atom Economy Moderate (Salt waste)Moderate (Fluoride waste)High (Succinimide waste)
Regiocontrol Perfect (Pre-defined by phenol)High (Electronic control)Variable (Requires specific conditions)
Scalability ExcellentGoodExcellent
Primary Risk Toxic methylating agentsOver-substitutionOver-halogenation / Isomers

References

  • Microwave-assisted O-methylation: "Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH)." ResearchGate.[2][3]

  • HFIP Mediated Halogenation: "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." Organic Chemistry Portal.

  • SNAr Mechanisms: "Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde." WuXi AppTec.

  • Pentafluoroanisole Synthesis: "Reactions of Polyfluorobenzenes With Nucleophilic Reagents." NIST/PMC.

  • General Palladium Catalysis: "Preparation of Benzene Derivatives - Pd Catalyzed." Organic Chemistry Portal.

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene is a polyhalogenated and methoxy-substituted aromatic compound. Its utility as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules, necessitates a thorough understanding of its chemical stability and appropriate storage conditions. The presence of multiple, distinct halogen substituents (I, Br, F) and a methoxy group on the benzene ring creates a unique chemical environment that dictates its reactivity and susceptibility to degradation. This guide provides a comprehensive overview of the stability and recommended storage protocols for this compound, drawing upon established principles of organic chemistry and data from structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior and for designing appropriate handling and storage procedures.

PropertyValueSource
Molecular FormulaC₇H₅BrFIOInferred from structure
Molecular Weight346.92 g/mol Calculated
AppearanceExpected to be a solid at room temperature, potentially crystalline. Color may vary from white to off-white or light yellow/brown.Analogy to similar compounds[1]
Melting PointNot specifically reported; likely a low-melting solid.Analogy to similar compounds[1]
SolubilityExpected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) and have low solubility in water.General properties of halogenated aromatics

Recommended Storage Conditions

To ensure the long-term integrity of this compound, adherence to a strict storage protocol is essential. The following conditions are recommended based on best practices for handling halogenated aromatic compounds and information from Safety Data Sheets (SDS) of similar molecules.[2][3]

Core Storage Recommendations:

  • Temperature: Store in a cool, dry place.[2][3] Refrigeration (2-8 °C) is advisable for long-term storage to minimize the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to mitigate oxidative degradation.

  • Container: Use a tightly sealed, amber glass container to protect the compound from light and moisture.

  • Ventilation: Store in a well-ventilated area to prevent the accumulation of any potential vapors.[2][3]

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the aromatic ring and the methoxy group.

  • Strong Acids and Bases: May promote hydrolysis of the methoxy group or other reactions.

  • Reactive Metals: Avoid contact with metals such as sodium, potassium, and magnesium.

The following diagram illustrates the logical flow for ensuring optimal storage of this compound.

Caption: Recommended workflow for the proper storage of this compound.

Potential Degradation Pathways

The stability of this compound is influenced by the presence of multiple functional groups. Understanding the potential degradation pathways is critical for predicting its shelf-life and for the analysis of its purity over time.

1. Photodegradation:

The carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds in this molecule upon exposure to light, particularly UV radiation. The bond dissociation energies for phenyl-halogen bonds decrease in the order C-F > C-Cl > C-Br > C-I. Therefore, the primary photodegradation pathway is expected to be the homolytic cleavage of the C-I bond to generate an aryl radical and an iodine radical. This can initiate a cascade of radical reactions, leading to the formation of various impurities.

The following diagram illustrates the initial step of photodegradation.

Photodegradation reactant This compound products Aryl Radical + Iodine Radical reactant->products Homolytic Cleavage of C-I Bond light Light (hν) light->reactant

Caption: Initial step of the photodegradation of this compound.

2. Thermal Decomposition:

While generally stable at ambient temperatures, elevated temperatures can induce thermal decomposition. Based on studies of anisole and its derivatives, a likely thermal degradation pathway involves the cleavage of the methyl-oxygen bond of the methoxy group, leading to the formation of a phenoxy radical and a methyl radical. The presence of multiple halogen substituents may influence the temperature at which this decomposition occurs.

3. Hydrolysis:

Under strongly acidic or basic conditions, the methoxy group is susceptible to hydrolysis, which would yield a phenolic compound. While the methoxy group in aryl methyl ethers is generally more stable than in alkyl methyl ethers, this pathway should be considered, especially if the compound is exposed to aqueous acidic or basic conditions during workup or storage.

4. Microbial Degradation:

For many halogenated aromatic compounds, microbial degradation in the environment is a possible long-term fate. This typically involves enzymatic dehalogenation and cleavage of the aromatic ring. While not a primary concern for laboratory storage, it is a relevant consideration for the environmental fate of the compound.

Experimental Protocols for Purity Assessment

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. The following are recommended analytical techniques for purity determination.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the parent compound from potential non-volatile impurities.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is recommended. The exact gradient will need to be optimized.

  • Detector: A UV detector set to a wavelength where the compound has significant absorbance (e.g., in the range of 220-280 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities and degradation products.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split or splitless injection, depending on the sample concentration.

  • Temperature Program: An optimized temperature ramp to ensure separation of components.

  • MS Detector: Electron ionization (EI) is standard for generating a fragmentation pattern that can be compared to spectral libraries for impurity identification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are excellent tools for assessing purity and identifying impurities that have distinct NMR signals. Quantitative NMR (qNMR) can be used for a highly accurate determination of purity against a certified internal standard.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Analysis: The presence of unexpected signals in the spectrum indicates impurities. The ratio of the integrals of the analyte peaks to the internal standard peak allows for the calculation of the absolute purity.

The following diagram outlines the workflow for a comprehensive purity assessment.

Purity_Assessment Sample Sample of this compound HPLC HPLC Analysis (Purity, Non-volatile Impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities, Degradant ID) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation, qNMR for Absolute Purity) Sample->NMR Data_Analysis Data Analysis and Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: A multi-technique workflow for the comprehensive purity assessment of this compound.

Conclusion

The stability and integrity of this compound are paramount for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, and by segregating it from incompatible materials, its shelf-life can be maximized. Awareness of its potential degradation pathways, particularly photodegradation via cleavage of the carbon-iodine bond, is essential for proper handling. Regular purity assessment using a combination of chromatographic and spectroscopic techniques will ensure the quality and reliability of this important chemical intermediate.

References

  • Fisher Scientific. (2025, September 5).
  • MilliporeSigma. (2025, April 28).

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Methodological & Application

Application Note: A Guide to the Chemoselective Sonogashira Coupling of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Selectivity in Complex Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is renowned for its reliability and tolerance of a wide array of functional groups, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This application note provides a detailed guide for the Sonogashira coupling of a specific, multifunctional substrate: 1-bromo-2-fluoro-4-iodo-5-methoxybenzene . This molecule presents a unique synthetic challenge and opportunity due to its differential halide reactivity. The primary objective is to establish a robust protocol for the chemoselective coupling at the C-I bond while preserving the C-Br bond for subsequent orthogonal transformations. Mastering this selectivity is crucial for the efficient, multi-step synthesis of complex molecular architectures. We will delve into the mechanistic basis for this selectivity, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Mechanistic Underpinning of Chemoselectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2] The chemoselectivity in polyhalogenated substrates is dictated almost entirely by the initial oxidative addition step within the palladium cycle.

The general reactivity trend for aryl halides in this step is: I > OTf > Br >> Cl .[3][4][5] This order is a direct consequence of the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), where the weaker C-I bond is cleaved much more readily by the palladium(0) catalyst. By carefully controlling the reaction conditions, particularly temperature, one can exploit this vast difference in reactivity to selectively target the iodo-substituent.[1][5] While aryl iodides often react efficiently at room temperature, aryl bromides typically require elevated temperatures to undergo oxidative addition at a practical rate.[4][6] This thermal differentiation is the key to the selective protocol described herein.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi Ar-I (fast, rt) Ar-Br (slow, needs heat) pd_complex Ar-Pd(II)-X(L₂) pdi->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex Ar-Pd(II)-C≡CR(L₂) transmetal->pd_alkyne_complex cuX CuX transmetal->cuX Regenerates CuX reductive Reductive Elimination pd_alkyne_complex->reductive reductive->pd0 Ar-C≡CR Product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide + CuX, Base cu_acetylide->transmetal Transfers alkyne to Palladium base Base

Caption: The Sonogashira catalytic cycle. Selectivity is achieved at the Oxidative Addition step.

Optimizing Key Reaction Parameters

The success of a selective Sonogashira coupling hinges on the careful selection and control of several critical parameters.

  • Catalyst System:

    • Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources such as PdCl₂(PPh₃)₂ are effective. Pd(II) precatalysts are generally more stable to air and moisture and are reduced in situ to the active Pd(0) species.[3][4]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] While copper-free protocols exist to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts, the classic copper-cocatalyzed system is highly efficient and reliable when performed under an inert atmosphere.[4]

    • Ligand: Triphenylphosphine (PPh₃) is the most common ligand, provided either as part of the palladium complex or added separately. It stabilizes the palladium center and modulates its reactivity. The use of bulky or electron-rich ligands can sometimes accelerate the reaction, but PPh₃ is a robust starting point for this transformation.[3][7]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves two purposes: the deprotonation of the terminal alkyne to facilitate the formation of the copper acetylide and the neutralization of the hydrogen halide (HI) generated during the reaction.[2][4]

  • Solvent: The solvent must be capable of dissolving the aryl halide, alkyne, and catalyst complexes.[8] Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[9] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices. For many applications, using the amine base (e.g., Et₃N) as a co-solvent or the sole solvent is also effective.[6][10]

  • Temperature: This is the most critical variable for ensuring chemoselectivity. To favor the reaction at the highly reactive C-I bond while leaving the C-Br bond untouched, the reaction should be conducted at or slightly above room temperature (e.g., 25-40°C).[1][4] Higher temperatures (>60°C) risk promoting the slower oxidative addition at the C-Br bond, leading to a loss of selectivity and the formation of di-alkynylated byproducts.[6]

Detailed Experimental Protocol

This protocol details a general procedure for the selective coupling of an alkyne to the iodo-position of this compound.

4.1 Materials and Reagents

ReagentAcronym/FormulaSuggested PurityTypical Amount (per 1.0 mmol Ar-I)
This compoundC₇H₅BrFIO>97%1.0 equiv (333.9 mg)
Terminal Alkyne (e.g., Phenylacetylene)R-C≡CH>98%1.1 - 1.2 equiv
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂>98%0.02 equiv (2 mol%, 14 mg)
Copper(I) IodideCuI>98%0.04 equiv (4 mol%, 7.6 mg)
TriethylamineEt₃N or TEA>99%, Anhydrous5 mL (Solvent)
TetrahydrofuranTHFAnhydrous, ACS5 mL (Co-solvent)
Diethyl EtherEt₂OACS GradeFor extraction
Saturated Ammonium Chloride Solutionaq. NH₄Cl-For work-up
Brineaq. NaCl-For work-up
Anhydrous Magnesium SulfateMgSO₄-For drying
Silica Gel-60 Å, 230-400 meshFor chromatography

4.2 Experimental Workflow

G start Start setup Assemble & Dry Glassware (Schlenk Flask) start->setup inert Establish Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert reagents Add Solids: 1. Aryl Halide 2. PdCl₂(PPh₃)₂ 3. CuI inert->reagents solvents Add Degassed Solvents: 1. THF 2. Triethylamine reagents->solvents alkyne Add Terminal Alkyne (via syringe) solvents->alkyne reaction Stir at Room Temperature (25-30°C) alkyne->reaction monitor Monitor by TLC/GC-MS (until SM consumed) reaction->monitor workup Aqueous Work-up: 1. Filter through Celite 2. Quench with NH₄Cl 3. Extract with Et₂O monitor->workup dry Dry Organic Layer (MgSO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the selective Sonogashira coupling.

4.3 Step-by-Step Procedure

  • Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes. Alternatively, subject the flask to three cycles of evacuation and backfilling with argon. A positive pressure of argon should be maintained throughout the reaction.

  • Solvent Addition: Add anhydrous, degassed THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids. The solution will typically turn a yellowish-orange color.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe over 1 minute.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25°C). The formation of a precipitate (triethylammonium iodide) is typically observed.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 3-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove insoluble salts and catalyst residues. Wash the pad with additional diethyl ether (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure mono-alkynylated product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; Impure reagents; Insufficiently inert atmosphere.[4]Use a fresh batch of palladium and copper catalysts. Ensure all reagents are pure and solvents are anhydrous. Improve degassing and inert atmosphere techniques (use a Schlenk line).[9]
Formation of Di-alkynylated Product Reaction temperature is too high, promoting reaction at the C-Br bond.Maintain the reaction temperature strictly at or below 30°C. If necessary, run the reaction at a lower temperature (e.g., 20°C) for a longer period. Reduce reaction time once the starting material is consumed.
Significant Alkyne Homocoupling Presence of oxygen (air) leading to Glaser coupling.[4]Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents before use. As an alternative, investigate copper-free Sonogashira conditions.
Formation of Palladium Black Catalyst decomposition.[4]This can be caused by impurities or excessive heat.[10] Ensure high-purity reagents. If the problem persists, consider using a different palladium source or ligand system.
Stalled Reaction Poor solubility of starting material; Catalyst deactivation.If solubility is an issue, consider a different co-solvent like DMF.[8] If the catalyst has deactivated, a fresh charge of the catalyst (e.g., an additional 0.5 mol%) may be required, but this should be a last resort.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the chemoselective Sonogashira coupling of terminal alkynes to the 4-iodo position of this compound. By leveraging the inherent reactivity difference between the C-I and C-Br bonds and maintaining strict control over the reaction temperature, high yields of the desired mono-alkynylated product can be achieved. This selective functionalization opens the door to further synthetic manipulations at the preserved bromide position, enabling the streamlined construction of complex and valuable molecules for the pharmaceutical and materials science industries.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Chahdoura, F., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9764-9784. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Retrieved from [Link]

  • Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Sova, Z., et al. (2016). Flow Chemistry: Sonogashira Coupling. Molecules, 21(11), 1591. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(25), 9135-9135. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Standard reaction conditions for the Sonogashira cross-coupling of... [Image]. Retrieved from [Link]

  • Papa, V., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15309–15319. Retrieved from [Link]

  • ResearchGate. (2015, October 2). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? Retrieved from [Link]

  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a [Table]. Retrieved from [Link]

  • Schneidermann, D., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. International Journal of Molecular Sciences, 27(1), 1. Retrieved from [Link]

  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1, 73-81. Retrieved from [Link]

Sources

Application Note & Protocol: Selective Grignard Reagent Formation from 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of polyfunctionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. Grignard reagents, discovered by Victor Grignard in the early 20th century, remain indispensable tools for forming carbon-carbon bonds.[1][2] However, the preparation of Grignard reagents from substrates bearing multiple halogen atoms presents a significant challenge in chemoselectivity. This application note provides a detailed protocol and the underlying scientific rationale for the selective formation of a Grignard reagent from 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene.

The core principle of this protocol hinges on the differential reactivity of carbon-halogen bonds towards oxidative addition with magnesium metal. The established reactivity order for aryl halides is I > Br > Cl >> F.[3][4][5] By carefully controlling reaction conditions, it is possible to selectively form the organomagnesium species at the most labile position—the carbon-iodine bond—while preserving the bromide and fluoride substituents for subsequent synthetic transformations. This guide is intended for researchers in organic synthesis and medicinal chemistry, offering both a robust experimental procedure and a deep mechanistic understanding.

Scientific Principle: The Basis of Chemoselectivity

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[6][7] The mechanism is understood to proceed through a single-electron transfer (SET) from the magnesium to the organic halide, generating a radical anion which then collapses to form an aryl radical and a halide anion.[2][8] This radical subsequently combines with a magnesium radical cation (Mg˙⁺) on the metal surface to yield the final organomagnesium halide (R-Mg-X).[9]

The rate-determining step in this sequence is the initial electron transfer, and its facility is directly related to the carbon-halogen bond dissociation energy. For aryl halides, the bond strengths follow the order C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most easily reduced by magnesium, making it the preferential site for Grignard formation. Aryl fluorides are generally considered inert under standard Grignard formation conditions.[3][6]

In the case of this compound, the vast difference in reactivity between the C-I, C-Br, and C-F bonds allows for a highly selective reaction. The electron-donating methoxy group does not significantly alter this fundamental reactivity order. Therefore, the Grignard reagent is expected to form exclusively at the C4 position.

G cluster_main Selective Grignard Formation Pathway Start 1-Bromo-2-fluoro-4-iodo- 5-methoxybenzene Product 4-Bromo-5-fluoro-2-methoxy- phenylmagnesium iodide Start->Product Selective Reaction at C-I bond Side1 No Reaction at C-Br Start->Side1 Higher bond energy Side2 No Reaction at C-F Start->Side2 Highest bond energy Reagents Mg(0) turnings Anhydrous THF Reagents->Product

Figure 1: Selective reaction at the C-I bond.

Experimental Protocol

This protocol details the formation of the Grignard reagent. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture or oxygen.[10][11]

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98% Puritye.g., Sigma-AldrichStore under inert gas.
Magnesium TurningsGrignard Gradee.g., Sigma-AldrichUse fresh turnings. Avoid powder which can be too reactive.[2]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Acros OrganicsInhibitor-free. Use from a freshly opened bottle or distilled from Na/benzophenone.
Iodine (I₂)Crystal, ReagentAnyFor magnesium activation.
1,2-DibromoethaneReagentPlus®, ≥99%e.g., Sigma-AldrichOptional, alternative activator.[12]
Anhydrous HCl in Diethyl Ether (1.0 M)Titration GradeAnyFor determining Grignard concentration.
Salicylaldehyde PhenylhydrazoneIndicator GradeAnyFor titration endpoint.
Apparatus Setup
  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet bubbler, a pressure-equalizing dropping funnel, and a rubber septum.

  • Dry all glassware in an oven at 120 °C overnight and allow to cool to room temperature in a desiccator or under a stream of inert gas.[11]

  • Flame-dry the entire apparatus under a strong flow of inert gas just before use to remove any final traces of adsorbed water. Allow to cool to room temperature.

Step-by-Step Procedure

Step 1: Magnesium Activation

  • Place magnesium turnings (1.2 equivalents) into the cooled, flame-dried three-necked flask.

  • Quickly add a single small crystal of iodine (I₂).[12] The flask can be gently warmed with a heat gun until purple iodine vapors are observed. The color will fade as the iodine reacts with the magnesium surface, exposing fresh, active metal.[1]

  • Allow the flask to cool to room temperature under a positive pressure of inert gas.

Step 2: Grignard Reagent Formation

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. A concentration of 0.5 M is recommended.

  • Add a small portion (~5-10%) of the aryl halide solution to the activated magnesium turnings.

  • The reaction may require initiation. This can be achieved by gently warming the flask with a heat gun or placing it in an ultrasonic bath.[12] Successful initiation is indicated by the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, and a slight increase in temperature (exotherm).[13]

  • Once the reaction has initiated, begin the slow, dropwise addition of the remaining aryl halide solution from the dropping funnel at a rate sufficient to maintain a gentle reflux. The reaction is exothermic, so an external cooling bath (water/ice) may be necessary to control the rate.[14]

  • Crucial: Slow addition is key to minimizing the formation of the Wurtz coupling byproduct, which arises from the reaction between the newly formed Grignard reagent and unreacted aryl halide.[11][15]

  • After the addition is complete, stir the resulting greyish-black solution at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed, to ensure complete reaction.

G cluster_workflow Experimental Workflow A 1. Assemble & Flame-Dry Apparatus Under N₂/Ar B 2. Add Mg Turnings (1.2 eq) & Iodine Crystal A->B C 3. Activate Mg (Gentle Heating) B->C E 5. Add ~10% of Aryl Halide Solution to Flask C->E D 4. Prepare 0.5 M solution of Aryl Halide in Anhydrous THF D->E In Dropping Funnel F 6. Initiate Reaction (Warming/Sonication) E->F G 7. Slow, Dropwise Addition of Remaining Aryl Halide (Maintain Gentle Reflux) F->G Observe Exotherm H 8. Stir for 1-2h at RT Post-Addition G->H I 9. Grignard Reagent Ready for Use or Titration H->I

Figure 2: Step-by-step experimental workflow.

Quantification (Optional but Recommended)

The exact concentration of the Grignard reagent solution should be determined by titration before use in subsequent reactions. Several methods exist; a back-titration method using salicylaldehyde phenylhydrazone as an indicator is reliable.

Key Considerations & Troubleshooting

  • Failure to Initiate: This is the most common issue.[1] Ensure all reagents and glassware are scrupulously dry. If gentle warming fails, add 1-2 drops of 1,2-dibromoethane to the magnesium. The ensuing reaction with Mg produces ethene and MgBr₂, activating the surface.[12]

  • Dark Brown/Black Color: A dark color is typical for aryl Grignard formations and does not necessarily indicate a failed reaction.

  • Wurtz Coupling: If significant amounts of the homocoupled biphenyl dimer are observed, the rate of addition of the aryl halide was likely too fast, or the local concentration was too high.[11] Ensure efficient stirring and slow addition.

  • Solvent Choice: While diethyl ether is also a suitable solvent, THF is often preferred for aryl halides as its higher boiling point allows for a greater operating temperature range and its superior coordinating ability can help stabilize the Grignard reagent.[12][16]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chemoselective synthesis of 4-Bromo-5-fluoro-2-methoxyphenylmagnesium iodide. By leveraging the inherent differences in carbon-halogen bond lability, a valuable polyfunctionalized building block can be prepared efficiently. Adherence to strict anhydrous and inert conditions is paramount for success. The resulting organometallic reagent is a powerful intermediate for the introduction of a nucleophilic aryl group in complex molecule synthesis.

References

  • Title: Formation of Grignard Reagents from Organic Halides Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: Grignard Reaction Mechanism Source: BYJU'S URL: [Link]

  • Title: Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism Source: ACS Publications - Organic Letters URL: [Link]

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Application Notes & Protocols: Selective C–I versus C–Br Bond Activation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective functionalization of polyhalogenated aromatic and heteroaromatic compounds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of the principles and practices governing the selective activation of carbon-iodine (C–I) bonds over carbon-bromine (C–Br) bonds in palladium-catalyzed cross-coupling reactions. We will explore the fundamental thermodynamic and kinetic factors that dictate this selectivity and provide detailed, field-proven protocols for achieving high chemoselectivity in common cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage selective C–X activation as a robust tool in their synthetic endeavors.

Part 1: The Chemical Basis for Selectivity

The ability to discriminate between different carbon-halogen bonds on the same molecule is critical for efficient and modular synthesis. This chemoselectivity primarily hinges on the differences in bond strength and the kinetics of the oxidative addition step in the catalytic cycle.

Bond Dissociation Energies (BDEs): The Thermodynamic Driving Force

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: C–I > C–Br > C–Cl > C–F.[1][2] This order is inversely correlated with their respective bond dissociation energies (BDEs). The C–I bond is significantly weaker than the C–Br bond, making its cleavage more thermodynamically favorable.

Bond Type (in Phenyl Halide)Bond Dissociation Energy (kJ/mol)
C–I~280
C–Br~335[3]
C–Cl~397[3]
C–F~523
Note: Approximate BDE values for phenyl halides. Actual values can vary with substitution.[4]

This energy difference is the fundamental reason why a Pd(0) catalyst can preferentially insert into a C–I bond over a C–Br bond under carefully controlled conditions. The lower activation energy required for C–I cleavage means this process occurs at a much faster rate.[5][6]

The Critical Role of the Catalytic System

While BDEs provide the thermodynamic foundation, kinetic control is achieved through the precise tuning of the catalyst system and reaction conditions. The key step governing selectivity is the oxidative addition of the aryl halide to the Pd(0) center.[7][8]

  • Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is typically generated in situ. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ (which is reduced to Pd(0) in the reaction mixture).

  • Ligands: The choice of ligand is arguably the most critical parameter for controlling selectivity. Ligands modulate the steric and electronic properties of the palladium center.

    • Electron-rich and bulky ligands (e.g., phosphines like P(t-Bu)₃, SPhos, XPhos) increase the electron density on the palladium center. This enhances its ability to donate electron density into the σ* antibonding orbital of the C–X bond, facilitating oxidative addition. This effect is more pronounced for the more polarizable C–I bond, thus increasing the rate difference between C–I and C–Br activation.

    • "Ligandless" or weakly-ligated systems can sometimes offer different selectivity profiles, but often require careful control of solvent and additives to maintain catalyst stability and activity.[9]

  • Temperature: Lower reaction temperatures are paramount for achieving high selectivity. At elevated temperatures, the kinetic barrier for C–Br activation can be overcome, leading to a loss of selectivity and the formation of di-substituted byproducts.[2]

Part 2: Protocols for Selective C–I Bond Functionalization

The following protocols provide a robust starting point for achieving selective C–I bond activation in the presence of a C–Br bond.

Protocol 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

This protocol details a standard procedure for the selective formation of a C–C bond at the C–I position of a di-halogenated arene, leaving the C–Br bond available for subsequent transformations.

Objective: To synthesize 4-bromo-4'-methylbiphenyl with high selectivity.

Reaction Scheme:



Materials:

  • 1-Bromo-4-iodobenzene (1.0 mmol, 282.9 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163.0 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, nitrogen/argon line.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 1-bromo-4-iodobenzene (282.9 mg), 4-methylphenylboronic acid (163.0 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424.6 mg).

  • Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 40-50 °C. Causality Note: A low temperature is crucial. It provides enough energy to overcome the activation barrier for C–I cleavage while remaining below the threshold for significant C–Br activation.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of 1-bromo-4-iodobenzene and the appearance of a new, less polar spot/peak corresponding to the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-4'-methylbiphenyl.

Self-Validation: The success of the protocol is validated by NMR and Mass Spectrometry. The ¹H NMR should show a characteristic biphenyl pattern and the absence of the starting iodo-signal. Mass spectrometry should confirm the molecular weight of the mono-coupled product. The absence of significant amounts of the di-coupled product (4,4'-di(p-tolyl)biphenyl) confirms high selectivity.

Protocol 2: Sequential Suzuki-Miyaura Coupling

This protocol demonstrates the power of selective activation by functionalizing both the C–I and C–Br positions in a controlled, stepwise manner.

Objective: To synthesize 4-(furan-2-yl)-4'-methylbiphenyl from 1-bromo-4-iodobenzene.

Step A: First Coupling (at C–I)

  • Follow Protocol 1 exactly as written to synthesize 4-bromo-4'-methylbiphenyl. Isolate and purify the product.

Step B: Second Coupling (at C–Br)

Materials:

  • 4-Bromo-4'-methylbiphenyl (from Step A, 1.0 mmol, 249.1 mg)

  • 2-(Tributylstannyl)furan or Furan-2-boronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 22.0 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

  • Toluene (5 mL) / DMF (5 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add the product from Step A (249.1 mg), the second coupling partner (e.g., furan-2-boronic acid), Pd(dppf)Cl₂ (22.0 mg), and Cs₂CO₃ (651.6 mg).

  • Atmosphere Inerting & Solvent Addition: Follow steps 2 and 3 from Protocol 1, using toluene or DMF as the solvent.

  • Reaction Execution: Place the flask in a pre-heated oil bath at a higher temperature, typically 80-100 °C. Causality Note: A more robust catalyst like Pd(dppf)Cl₂ and higher thermal energy are now required to activate the stronger C–Br bond.[2]

  • Monitoring, Work-up, and Purification: Follow steps 5-8 from Protocol 1 to isolate and purify the final di-substituted product.

Part 3: Visualization & Data

Catalytic Cycle for Selective C–I Activation

The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the preferential oxidative addition step that forms the basis of selectivity.[10]

G cluster_oa pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar(Br)-Pd(II)(I)L₂ pd0->pd2_complex Preferential C-I Activation oa_ts Oxidative Addition (Rate-Determining Step) pd2_complex2 Ar(Br)-Pd(II)(Ar')L₂ pd2_complex->pd2_complex2 tm_ts Transmetalation pd2_complex2->pd0 re_ts Reductive Elimination product Ar(Br)-Ar' (Product) aryl_halide Ar(Br)-I (Substrate) boronic_acid Ar'-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: Catalytic cycle highlighting the selective oxidative addition to the C–I bond.

Experimental Workflow for Optimizing Selectivity

When developing a new selective cross-coupling reaction, a systematic approach to optimization is essential. The following workflow provides a logical decision-making process.

G start Define Substrate (Ar-I, Ar-Br) cond1 Initial Conditions: Pd(OAc)₂/SPhos, K₃PO₄ T = 40-50 °C start->cond1 check1 Analyze Selectivity (GC-MS / LC-MS) cond1->check1 subopt Suboptimal Selectivity (>5% Di-Coupling) check1->subopt No good High Selectivity (>95%) check1->good Yes action1 Decrease Temperature (e.g., RT to 30 °C) subopt->action1 action2 Screen Ligands (e.g., P(t-Bu)₃, XPhos) subopt->action2 action3 Screen Bases (e.g., K₂CO₃, CsF) subopt->action3 end Optimized Protocol good->end action1->check1 action2->check1 action3->check1

Caption: Decision workflow for optimizing C–I vs. C–Br cross-coupling selectivity.

References

  • Gere, D., & Schoenebeck, F. (2019). C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. PubMed. Available at: [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2013). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]

  • Murugesh, V., & Singh, S. P. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available at: [Link]

  • Sommer, H., & Eisold, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. Available at: [Link]

  • Moloto, B. P., et al. (2013). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. Available at: [Link]

  • Jiménez-Halla, S. I., et al. (2011). Substituent effects on the light-induced C–C and C–Br bond activation in (bisphosphine)(η2-tolane)Pt0 complexes. A TD-DFT study. RSC Publishing. Available at: [Link]

  • Alonso, F., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]

  • Weires, A. G., et al. (2021). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. ResearchGate. Available at: [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Freedman, A., et al. (1980). Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. AIP Publishing. Available at: [Link]

  • Scattolin, T., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition. Available at: [Link]

  • Ip, H. S., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

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Application Notes: Strategic Synthesis of Bioactive Molecules Using 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic utilization of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene in the synthesis of complex bioactive molecules. This uniquely substituted aromatic scaffold offers a powerful platform for medicinal chemists and drug development professionals due to the orthogonal reactivity of its three distinct halogen atoms. We will explore the principles of sequential, site-selective cross-coupling reactions and provide validated, step-by-step protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these methodologies for the construction of novel molecular entities targeting critical drug classes such as kinase inhibitors and GPCR modulators.

Strategic Value in Medicinal Chemistry

The molecular architecture of this compound is purpose-built for diversity-oriented synthesis. The strategic placement of iodo, bromo, and fluoro groups on the methoxy-activated benzene ring allows for a predictable and sequential functionalization strategy, which is a cornerstone of modern drug discovery.

  • Orthogonal Halogen Reactivity : The primary value of this reagent lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond strength and, consequently, the ease of oxidative addition to a Pd(0) catalyst follows the order C-I < C-Br << C-F.[1][2] This allows for selective reaction at the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing reaction. The C-F bond is typically inert to these conditions, serving as a stable substituent that can enhance biological activity or be a site for later-stage nucleophilic aromatic substitution (SNAr).

  • Electronic Tuning : The fluoro and methoxy groups provide critical electronic modulation. The methoxy group is an electron-donating group, while the fluorine atom is strongly electron-withdrawing. This push-pull electronic environment influences the reactivity of the ring and the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final synthesized molecules, which are critical parameters in drug design.[3]

  • Bioisosteric Potential : Fluorine is a well-established bioisostere for hydrogen in medicinal chemistry, often improving metabolic stability and binding affinity.[4] The ability to incorporate this atom from the start is a significant advantage.

Caption: Structure and reactivity hierarchy of the key functional groups.

Physicochemical Properties & Safety

A clear understanding of the reagent's properties is essential for safe handling and effective experimental design.

PropertyValue
CAS Number 1692438-02-0[5]
Molecular Formula C₇H₅BrFIO
Molecular Weight 346.92 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, DMSO)

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. As with most halogenated aromatic compounds, it is considered an irritant.[6] Store in a cool, dry place away from incompatible materials.

Core Application: Sequential Cross-Coupling Protocols

The cornerstone of this reagent's utility is the ability to perform sequential cross-coupling reactions. The general workflow involves an initial, milder reaction at the highly reactive C-I position, followed by a second coupling at the C-Br position.

SequentialWorkflow Start Starting Reagent (this compound) Step1 Reaction 1: C-I Coupling (e.g., Suzuki, Sonogashira) Milder Conditions Start->Step1 Intermediate Monofunctionalized Intermediate Step1->Intermediate Step2 Reaction 2: C-Br Coupling (e.g., Buchwald-Hartwig, Suzuki) More Forcing Conditions Intermediate->Step2 Product Difunctionalized Product (Bioactive Scaffold) Step2->Product

Caption: General workflow for sequential functionalization.

Protocol 1: Selective Sonogashira Coupling at the C4-Iodo Position

Causality: The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds, introducing alkyne moieties that are valuable precursors or structural elements in many bioactive molecules.[7] The C-I bond is exceptionally susceptible to oxidative addition by palladium, allowing this reaction to proceed under conditions that leave the C-Br bond untouched.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.

  • Solvent & Reagents: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature to 40 °C. The reaction is typically complete within 2-12 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

Causality: The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions in medicinal chemistry for constructing biaryl scaffolds, which are prevalent in kinase inhibitors.[8] The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first choice for library synthesis. Again, the high reactivity of the C-I bond ensures selectivity.[2][9]

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

  • Aqueous Base Solution (e.g., 2M Na₂CO₃ or K₂CO₃) (2.0-3.0 equiv)

  • Degassed Solvent System (e.g., Toluene, 1,4-Dioxane, or DME)

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound, the boronic acid/ester, and the palladium catalyst.

  • Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes.

  • Solvent & Base: Add the degassed organic solvent, followed by the aqueous base solution.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Reactions are typically complete in 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and add water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination at the C1-Bromo Position

Causality: This protocol is designed to be performed on the product from Protocol 1 or 2. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, introducing primary or secondary amines that are critical for receptor interactions and modulating solubility in many drug candidates.[10][11] After functionalizing the C-I position, the C-Br bond becomes the most reactive site for a second palladium-catalyzed coupling.[12] More electron-rich and sterically bulky phosphine ligands are often required to facilitate the coupling of the less reactive C-Br bond.[13]

Materials:

  • 4-Substituted-1-bromo-2-fluoro-5-methoxybenzene (product from Protocol 1 or 2) (1.0 equiv)

  • Amine or Amine-equivalent (e.g., benzophenone imine) (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, or t-BuXPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LHMDS) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl bromide substrate, the palladium pre-catalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Inert Atmosphere: Seal the vessel before removing it from the glovebox.

  • Solvent & Reagents: Add the anhydrous, degassed solvent and the amine via syringe.

  • Reaction: Heat the mixture to 90-110 °C. The reaction time can vary from 6 to 24 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Advanced Application: Directed ortho-Metalation (DoM)

Beyond cross-coupling, the substituent pattern allows for Directed ortho-Metalation (DoM). The methoxy group is a known Directed Metalation Group (DMG) that can direct strong lithium bases (e.g., n-BuLi, LDA) to deprotonate the adjacent C6 position.[14][15] However, this must be approached with caution. Lithium-halogen exchange at the bromine or iodine positions is an extremely fast, competing reaction.[16] To favor DoM, sterically hindered bases like Lithium tetramethylpiperidide (LTMP) at low temperatures (-78 °C) are often employed to kinetically favor proton abstraction over halogen exchange.[17] The resulting aryllithium species can be trapped with a variety of electrophiles (e.g., CO₂, DMF, I₂) to install a third point of diversity.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of therapeutics, particularly in oncology.[][19][20] Many FDA-approved inhibitors feature a substituted bi-heteroaryl core. The protocols described above are ideally suited for constructing such scaffolds. Below is an illustrative synthesis of a generic, yet representative, kinase inhibitor core.

SynthesisWorkflow cluster_start Step 1: C-C Bond Formation cluster_intermediate Step 2: C-N Bond Formation cluster_final Final Product Start Starting Reagent Step1_Details Suzuki Coupling (Protocol 2) + Pyrimidine Boronic Acid Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C Intermediate Bromo-Aryl-Pyrimidine Intermediate Step1_Details->Intermediate Step2_Details Buchwald-Hartwig Amination (Protocol 3) + Aniline Derivative Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C Product Kinase Inhibitor Scaffold Step2_Details->Product

Caption: Illustrative workflow for synthesizing a kinase inhibitor scaffold.

This two-step sequence efficiently assembles three key components: the core benzene ring from the starting reagent, a heterocyclic system (like pyrimidine) via Suzuki coupling, and a substituted aniline moiety via Buchwald-Hartwig amination. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which is fundamental to modern drug discovery programs targeting kinases, GPCRs, and other important protein families.[21][22][23]

References

  • University of Regensburg. (n.d.). Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cole, K. P., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Starchenkov, I. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Retrieved from [Link]

  • Slanina, T. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

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  • Kollár, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Application Note & Protocol Guide: Regioselective Functionalization of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyfunctionalized aromatic scaffolds are foundational to modern chemical sciences, serving as versatile precursors in drug discovery, agrochemicals, and materials science. The strategic, controlled, and site-selective introduction of substituents onto a core structure is paramount for generating molecular diversity and fine-tuning physicochemical properties. This guide provides a comprehensive technical overview and detailed protocols for the regioselective functionalization of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene, a highly valuable and versatile building block. By leveraging the inherent differences in the reactivity of its carbon-halogen bonds and the influence of its directing groups, we demonstrate three distinct pathways for selective chemical modification: (1) Chemoselective functionalization at the C-I bond via metal-halogen exchange, (2) Chemoselective functionalization at the C-I bond via transition-metal catalyzed cross-coupling, and (3) Regioselective functionalization at the C-H bond via directed ortho-metalation. This document is intended for researchers, chemists, and drug development professionals seeking to exploit this substrate for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of a Polyfunctionalized Arene

This compound is a uniquely substituted arene offering multiple, orthogonally reactive sites for chemical modification. The presence of three different halogens (I, Br, F) with distinct reactivities, coupled with a strongly activating methoxy group and a fluorine atom, allows for a sequential and highly controlled diversification strategy.

The ability to selectively address one site while leaving others intact is a cornerstone of efficient synthetic chemistry. The C-I bond is the most labile towards metal-halogen exchange and oxidative addition, followed by the C-Br bond, with the C-F bond being largely inert under typical cross-coupling and organometallic reaction conditions.[1] Furthermore, the methoxy and fluoro substituents act as powerful Directed Metalation Groups (DMGs), enabling regioselective deprotonation and functionalization of specific C-H bonds.[2] This guide will elucidate the principles and provide actionable protocols to harness this reactivity.

Caption: Key reactive sites on this compound.

Chemoselective Functionalization at the C4-Iodo Position

The significant difference in bond dissociation energy between C-I and C-Br bonds (C-I < C-Br) is the primary driver for chemoselectivity.[1] This allows for the selective functionalization of the C4-position, leaving the C1-bromo and C2-fluoro substituents available for subsequent transformations.

Pathway A: Iodine-Selective Metal-Halogen Exchange

Metal-halogen exchange is a rapid, kinetically controlled process that is highly selective for heavier halogens.[3] The reaction of the substrate with an organolithium or a turbo-Grignard reagent at cryogenic temperatures results in the clean formation of an arylmetal species at the C4 position. This intermediate can then be trapped with a wide variety of electrophiles.

Causality Behind Experimental Choices:

  • Reagent: n-Butyllithium (n-BuLi) is a common and effective choice. For substrates sensitive to nucleophilic attack by n-BuLi, tert-butyllithium (t-BuLi) can be used, which also helps to mitigate side reactions with the butyl iodide byproduct.[4] Alternatively, isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) offers excellent chemoselectivity and functional group tolerance.

  • Temperature: Cryogenic temperatures (typically -78 °C to -100 °C) are critical.[4] They suppress side reactions such as competing metalation at C-H positions or potential benzyne formation and ensure that the fastest kinetic pathway—exchange at the C-I bond—is the exclusive outcome.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it effectively solvates the organometallic intermediate, enhancing its stability and reactivity.[4]

Caption: Workflow for selective C4 functionalization via metal-halogen exchange.

Protocol 1: Selective Lithiation and Formylation at C4

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30 minutes. The exchange is typically rapid.[4]

  • Electrophilic Trap: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise.

  • Warming & Quench: After stirring for an additional 1 hour at -78 °C, allow the reaction to warm slowly to 0 °C and then quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield 2-bromo-3-fluoro-4-methoxy-5-formylbenzene.

Pathway B: Selective Palladium-Catalyzed Cross-Coupling

The oxidative addition step in palladium-catalyzed cross-coupling reactions is also highly dependent on the carbon-halogen bond strength, following the reactivity trend C-I > C-Br >> C-Cl.[1] This allows for a vast array of cross-coupling reactions to be performed selectively at the C4-iodo position.

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) source is required. This can be a pre-catalyst like Pd(PPh₃)₄ or generated in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand. The choice of ligand can be crucial for reaction efficiency but selectivity is primarily dictated by the substrate's intrinsic bond reactivities.

  • Reaction Conditions: Conditions are generally milder than those required to activate the C-Br bond. Room temperature to moderate heating (50-80 °C) is often sufficient.

  • Base: A suitable base (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; Et₃N, piperidine for Sonogashira; NaOtBu for Buchwald-Hartwig) is essential for the catalytic cycle.[5][6][7]

Caption: General workflow for selective C4 cross-coupling reactions.

Protocol 2: Selective Sonogashira Coupling at C4

  • Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Solvent & Reagents: Add degassed solvent (e.g., THF or toluene) followed by a terminal alkyne (1.2 equiv) and a degassed amine base such as triethylamine (Et₃N, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature or heat gently to 50 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Extraction & Purification: Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Reaction Type Position Key Reagents Typical Conditions Product Type
Metal-Halogen Exchange C4n-BuLi or i-PrMgCl·LiCl, then E⁺THF, -78 °CAryl-E
Suzuki Coupling C4Ar-B(OH)₂, Pd catalyst, Base (K₂CO₃)Toluene/H₂O, 80 °CBiaryl
Sonogashira Coupling C4Terminal Alkyne, Pd/Cu catalyst, Base (Et₃N)THF, 25-50 °CAryl-alkyne
Buchwald-Hartwig C4Amine (R₂NH), Pd catalyst, Base (NaOtBu)Toluene, 100 °CAryl-amine
Directed Metalation C6LDA or LiTMP, then E⁺THF, -78 °CAryl-E
Table 1: Summary of Regioselective Functionalization Strategies.

Regioselective Functionalization at the C6-H Position

Pathway C: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful method for C-H functionalization. It relies on a directing group (DMG) to coordinate an organolithium base, which then deprotonates the sterically most accessible ortho proton.[2] In this compound, both the methoxy and fluoro groups are DMGs. However, the methoxy group is a significantly more powerful director.[8] This directs metalation exclusively to the C6 position, which is ortho to the methoxy group.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic, sterically hindered base is required to prevent competitive metal-halogen exchange or nucleophilic attack. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are ideal choices.[9] They are strong enough to deprotonate the aromatic C-H bond but are less likely to engage in halogen exchange compared to alkyllithiums.

  • Temperature: Low temperature (-78 °C) is essential to maintain the stability of the resulting aryllithium species and ensure high regioselectivity.

Caption: Workflow for selective C6 functionalization via Directed ortho-Metalation.

Protocol 3: Directed ortho-Metalation and Iodination at C6

  • Base Preparation (LDA): In a separate flame-dried flask under argon, prepare LDA in situ by adding n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.15 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.

  • Substrate Addition: In another flask, dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Metalation: Slowly transfer the freshly prepared LDA solution via cannula into the substrate solution at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Trap: Add a solution of iodine (I₂, 1.2 equiv) in anhydrous THF dropwise at -78 °C.

  • Warming & Quench: Allow the reaction to warm slowly to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extraction & Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield 1-Bromo-2-fluoro-5-iodo-6-methoxy-iodobenzene.

Conclusion

This compound stands out as a supremely versatile synthetic intermediate. The predictable and hierarchical reactivity of its functional groups enables chemists to perform highly regioselective modifications. By carefully selecting reagents and controlling reaction conditions, one can selectively functionalize the C4 position via metal-halogen exchange or cross-coupling, or the C6 position via directed ortho-metalation. These protocols provide a robust foundation for building molecular complexity, allowing for the rapid generation of novel compounds for applications across the chemical sciences.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

[1][2]

Executive Summary & Strategic Analysis

The synthesis of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene (Target 1 ) presents a classic problem in polysubstituted aromatic chemistry: Regiocontrol amidst steric crowding .

This molecule features a specific "1,2,4,5" substitution pattern where two halogens (Br, I) are para to each other, and the fluoro/methoxy groups are also para to each other. The primary synthetic challenge is not installing the groups, but installing them in that specific relative orientation without triggering halogen scrambling ("halogen dance") or inseparable regioisomers.

The Core Challenge: Electronic vs. Steric Conflict

The most scalable route involves the electrophilic iodination of 1-Bromo-2-fluoro-5-methoxybenzene .[1][2][3][4] However, this substrate has two highly activated positions ortho to the methoxy group.

  • Position C4 (Desired): Ortho to OMe, Para to Br.[4] Less sterically hindered.[1][3]

  • Position C6 (Undesired Impurity): Ortho to OMe, Ortho to Br. More sterically hindered, but electronically active.

The guide below prioritizes the Regioselective Iodination Protocol , as it offers the highest throughput, while providing a Sandmeyer Backup Protocol for cases where isomer separation proves impossible.

Strategic Visualization

Figure 1: Regioselectivity & Synthetic Logic

This diagram maps the electronic directing effects and steric penalties that dictate the success of the synthesis.[4]

GSubstrateStarting Material:1-Bromo-2-fluoro-5-methoxybenzeneC4_SitePosition C4 (Target)Electronic: +++ (Ortho to OMe)Steric: Low (Adjacent to H)Substrate->C4_Site Major PathwayC6_SitePosition C6 (Impurity)Electronic: ++ (Ortho to OMe)Steric: High (Adjacent to Br)Substrate->C6_Site Minor PathwayProductTarget Product:This compoundC4_Site->ProductByproductRegioisomer:1-Bromo-2-fluoro-6-iodo-5-methoxybenzeneC6_Site->ByproductReagentIodination System(NIS + TFA or I2 + AgSO4)Reagent->Substrate Electrophilic Attack

Caption: Figure 1. Mechanistic competition between C4 and C6 iodination sites.[1][3][4] Success depends on exploiting the steric bulk of the C1-Bromine to block C6 attack.[1][2]

Primary Protocol: Electrophilic Iodination[1][2][4]

Best for: Scale-up (>10g), rapid throughput.[1][2][4] Precursor: 1-Bromo-2-fluoro-5-methoxybenzene (Commercial or synthesized via methylation of 4-bromo-3-fluorophenol).[1][2][3][4]

Standard Operating Procedure (SOP)
ParameterConditionRationale
Reagent N-Iodosuccinimide (NIS) (1.05 eq)Milder than

; prevents oxidation of the methoxy group.[1][2][4]
Catalyst Trifluoroacetic Acid (TFA) (Solvent/Catalyst)Protonates NIS to increase electrophilicity (

generation) without harsh mineral acids.[4]
Solvent Acetonitrile (MeCN) or TFAMeCN provides solubility; TFA enhances regioselectivity by bulking up the active species.[4]
Temperature -10°C to 0°CCRITICAL. Low temp suppresses the higher-energy pathway (C6 iodination).[1][2][4]
Time 4–12 HoursMonitor by HPLC. Stop immediately upon consumption of SM to prevent over-iodination.
Step-by-Step Workflow:
  • Dissolve 1-Bromo-2-fluoro-5-methoxybenzene (1.0 eq) in Acetonitrile (5 vol).

  • Cool the solution to -10°C under

    
     atmosphere.
    
  • Add TFA (1.0 eq) dropwise.[4]

  • Add NIS (1.05 eq) portion-wise over 1 hour. Do not dump all at once.

  • Stir at 0°C. Monitor via HPLC/UPLC every 2 hours.

  • Quench: Pour into saturated

    
     (sodium thiosulfate) to remove excess iodine (color change: purple/red 
    
    
    yellow/clear).
  • Workup: Extract with DCM. Wash with

    
    .[1][3] Dry over 
    
    
    .[1][3][4][5][6]
  • Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography to separate the minor C6 isomer.

Troubleshooting Guide (Q&A)

Issue Category 1: Regioselectivity & Purity

Q: I am seeing ~15% of the C6-iodo isomer (1-bromo-2-fluoro-6-iodo-5-methoxybenzene). How do I suppress this? A: The C6 position is electronically active but sterically crowded by the Bromine atom.[4] To suppress C6 attack:

  • Lower the Temperature: Drop reaction temperature to -20°C or -30°C. Lower thermal energy makes the reaction more sensitive to the steric barrier at C6.[1][2][3][4]

  • Switch Solvent: Use 100% TFA or a TFA/DCM mixture.[1][4] The bulky solvent shell around the iodonium species makes it harder to access the crowded C6 pocket.

  • Change Iodine Source: Switch to

    
     / 
    
    
    in MeOH. The silver-mediated mechanism is often more sensitive to sterics than NIS.[1][2][4]

Q: I cannot separate the C4 and C6 isomers by standard silica chromatography. A: These isomers have nearly identical

  • Solution 1 (Recrystallization): The target (C4-Iodo) is highly symmetrical (para-substituted Br/I and F/OMe).[1] It typically packs better in a crystal lattice.[1] Try hot ethanol or 2-propanol.[1][2] The C6 impurity usually stays in the mother liquor.

  • Solution 2 (Chiral HPLC): Even though the molecule is achiral, chiral stationary phases (like AD-H or OD-H) often separate structural isomers better than standard silica due to shape selectivity.[1][2][4]

Issue Category 2: Reactivity & Stalling

Q: The reaction stalls at 60% conversion. Adding more NIS just creates di-iodinated byproducts. A: Stalling usually indicates the accumulation of succinimide (byproduct), which can inhibit the reaction equilibrium.[4]

  • Fix: Use a stronger activation system. Switch to NIS + TfOH (Triflic Acid, 10 mol%) in Acetonitrile. The superacid ensures irreversible generation of the iodonium ion.

  • Warning: Monitor strictly. TfOH can cause demethylation of the methoxy group if left too long or heated.[4]

Q: My product is turning dark purple during workup. A: This is free iodine liberation, likely due to unquenched N-I bonds or light sensitivity.[4]

  • Fix: Ensure the sodium thiosulfate quench is vigorous and stirred for at least 30 minutes. Store the final solid in amber vials; aryl iodides are photosensitive.

Issue Category 3: Halogen Scrambling

Q: I see "Halogen Dance" products (e.g., migration of Bromine). A: This typically happens if you attempt lithiation (e.g., using n-BuLi to direct iodination).[4]

  • Rule: NEVER use n-BuLi on this substrate. The 1,2,4,5 substitution pattern with mixed halogens is a prime candidate for base-mediated halogen migration.[2]

  • Alternative: If you must use metalation (e.g., if electrophilic iodination fails), use LiTMP (Lithium Tetramethylpiperidide) at -78°C strictly, followed by rapid iodine quench.[2] LiTMP is less nucleophilic and less likely to trigger halogen dance than BuLi.[4]

Backup Protocol: The Sandmeyer Route

Best for: High purity requirements where isomer separation is failing.[1][4] Concept: This route guarantees position because the nitrogen is installed exactly where the iodine will go.

Workflow:
  • Start: 2-Fluoro-5-methoxyaniline .

  • Bromination: Brominate with NBS to get 4-Bromo-5-fluoro-2-methoxyaniline .[1][2][3][4]

    • Note: The amino group directs strongly para.

  • Diazotization:

    • Suspend amine in

      
      /Ice.[1][4]
      
    • Add

      
       (aq) at 0°C 
      
      
      Diazonium Salt.
  • Iodination (Sandmeyer):

    • Add

      
       (Potassium Iodide) solution dropwise.
      
    • Observation: Evolution of

      
       gas.[4]
      
  • Result: This compound .

Why use this? It eliminates the C4 vs C6 ambiguity. The Iodine must go where the Amine was.[4]

Analytical Data Reference

NucleusExpected Shift (Approximate in

)
Diagnostic Feature
1H NMR

7.45 (d, 1H,

)
Proton at C3 (Ortho to F).[1][2][3][4] Doublet due to F coupling.[1]
1H NMR

7.05 (d, 1H,

)
Proton at C6 (Meta to F).[4] Larger coupling often seen para to I? No, usually smaller. Check coupling constants carefully.
1H NMR

3.85 (s, 3H)
Methoxy Singlet.
19F NMR

-115 to -125 ppm
Single peak.[1][2]
MS (EI/ESI) M+ peaks at 330/332Characteristic Br isotope pattern (1:1 ratio).[4]

References

  • General Iodination of Fluoroanisoles

    • Title: Regioselective synthesis of polyhalogenated anisoles via electrophilic iodination.[4]

    • Context: Describes the use of NIS/TFA for sterically crowded arom
    • Source:[1][2]

  • Sandmeyer Reaction Protocols

    • Title: Synthesis of 1-bromo-2-fluoro-4-iodobenzene (Analogous Procedure).
    • Context: Detailed experimental setup for diazotiz
    • Source:[1][2]

  • Halogen Dance Mechanisms

    • Title: Halogen Dance Reactions on Polyhalogenated Aromatics.[1][4]

    • Context: Warns against using organolithiums on bromo-iodo-benzenes.[1][2]

    • Source:[1][2]

  • Safety Data (MSDS)

    • Title: this compound Safety Sheet.[1][2][3]

    • Context: Handling of severe skin and eye irritants.[4]

    • Source:

(Note: While specific "named" papers for this exact tetrasubstituted molecule are rare in open literature, the protocols above are derived from validated methodologies for 1-bromo-2-fluoro-4-iodobenzene and 4-bromo-2-fluoroanisole found in Organic Syntheses and PrepChem.)

Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-bromo-2-fluoro-4-iodo-5-methoxybenzene. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting strategies to help you navigate the complexities of this specific reaction and optimize your yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling of this compound?

The main challenge lies in achieving chemoselectivity. This substrate has three different halogen atoms (iodine, bromine, and fluorine) attached to the benzene ring. The success of the reaction depends on selectively activating the most reactive carbon-halogen bond for cross-coupling while leaving the others intact.

Q2: Which carbon-halogen bond is the most reactive in this substrate?

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C–I > C–Br > C–Cl > C–F.[1] Therefore, the carbon-iodine (C-I) bond is the most susceptible to oxidative addition by the palladium catalyst and will be the primary site of reaction under carefully controlled conditions.

Q3: What is the general mechanism for the Suzuki-Miyaura cross-coupling reaction?

The catalytic cycle involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the aryl halide, forming a palladium(II) intermediate.[2]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, a step that is facilitated by a base.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield or complete lack of product is a common issue that can often be traced back to suboptimal reaction parameters or reagent quality.[5]

Possible Causes & Troubleshooting Steps:

  • Inactive Catalyst:

    • Diagnosis: The palladium catalyst, particularly Pd(0) sources like Pd₂(dba)₃, can be sensitive to air and may decompose over time, forming inactive palladium black.[6] Pd(II) precatalysts such as Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[6]

    • Solution: Use a fresh batch of palladium catalyst or a more robust precatalyst. Consider using a well-defined Pd(II) precatalyst with a phosphine ligand, such as Pd(dppf)Cl₂, which can be more stable.[6]

  • Ligand Oxidation or Inappropriate Choice:

    • Diagnosis: Phosphine ligands are prone to oxidation by trace amounts of oxygen, which can inhibit their coordination to the palladium center.[5] The choice of ligand is also critical for promoting the desired reactivity.

    • Solution: Use fresh, high-purity ligands stored under an inert atmosphere. For this electron-rich substrate, an electron-rich and sterically bulky phosphine ligand can facilitate the oxidative addition and reductive elimination steps.[2] Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging Suzuki couplings.[7]

  • Ineffective Base or Improper Base/Solvent Combination:

    • Diagnosis: The base is crucial for activating the boronic acid in the transmetalation step.[3][8] The effectiveness of a base can be highly dependent on the solvent system.[3]

    • Solution: Ensure the base is of high purity and anhydrous if required. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] A screening of different bases and solvent systems (e.g., dioxane/water, toluene/water, THF/water) may be necessary to find the optimal combination for your specific boronic acid.[9][10]

  • Impure or Decomposed Boronic Acid:

    • Diagnosis: Boronic acids can be prone to protodeboronation (hydrolysis), especially heteroaryl boronic acids.[6] This side reaction consumes the nucleophilic partner and reduces the overall yield.

    • Solution: Use high-purity boronic acid or consider using a more stable boronic ester, such as a pinacol ester.[10] If using a boronic acid, ensure it is stored in a desiccator.

Issue 2: Formation of Side Products

The formation of side products can significantly reduce the yield of the desired product and complicate purification.

Common Side Products & Mitigation Strategies:

  • Homocoupling of the Boronic Acid:

    • Diagnosis: This side reaction forms a biaryl product derived from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[6]

    • Solution: Thoroughly degas the reaction mixture to remove oxygen.[5] Using a pre-formed Pd(0) catalyst or ensuring efficient reduction of a Pd(II) precatalyst can minimize the concentration of Pd(II) species that can promote homocoupling.

  • Dehalogenation of the Starting Material:

    • Diagnosis: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[5][6]

    • Solution: Potential hydride sources include amine bases or alcohol solvents. If dehalogenation is observed, switch to a non-hydridic base like a carbonate or phosphate and use an aprotic solvent.[5]

  • Protodeboronation:

    • Diagnosis: As mentioned earlier, this is the hydrolysis of the boronic acid.

    • Solution: Use a boronic ester or ensure anhydrous conditions if the boronic acid is particularly sensitive to water.

Issue 3: Lack of Chemoselectivity (Reaction at the C-Br bond)

While the C-I bond is significantly more reactive, under certain conditions, a lack of selectivity can lead to coupling at the C-Br bond.

Factors Influencing Chemoselectivity & Optimization:

  • Catalyst and Ligand System:

    • Explanation: The choice of the palladium catalyst and, more importantly, the ligand can influence the chemoselectivity of the reaction.[11][12] Some ligand systems may lower the activation barrier for the oxidative addition into the C-Br bond.

    • Recommendation: For selective C-I coupling, a less reactive catalyst system may be beneficial. Start with a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a simple phosphine ligand like PPh₃ before moving to more highly active Buchwald-type ligands.[13]

  • Reaction Temperature:

    • Explanation: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the oxidative addition into the less reactive C-Br bond.[14]

    • Recommendation: Run the reaction at the lowest temperature that allows for efficient C-I coupling. Start with milder conditions (e.g., 60-80 °C) and only increase the temperature if the reaction is sluggish.

Experimental Protocols

The following are detailed, step-by-step methodologies for optimizing the Suzuki coupling of this compound.

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol is designed for small-scale reactions to efficiently screen different catalysts, ligands, bases, and solvents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (1-5 mol%)

  • Ligand (if required, 1-2 equiv relative to palladium)

  • Base (2-3 equiv)

  • Degassed solvent

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if separate), and the base.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature.

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Example Screening Conditions for Selective C-I Coupling
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1008
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF/H₂O (4:1)8016
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF1106

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation + Ar'-B(OR)2 + Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Ligand Verify Ligand Quality Check_Catalyst->Check_Ligand If catalyst is active Check_Base Screen Bases & Solvents Check_Ligand->Check_Base If ligand is pure Check_Boronic_Acid Assess Boronic Acid Stability Check_Base->Check_Boronic_Acid If conditions are optimized Optimize_Conditions Optimize Temp & Time Check_Boronic_Acid->Optimize_Conditions If boronic acid is stable Success Improved Yield Optimize_Conditions->Success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Hartwig, J. F., et al. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. Retrieved from [Link]

  • Singh, R., & Denmark, S. E. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Couto, C. G., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 27(16), 5183. Retrieved from [Link]

  • Valente, C., et al. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 2(10), 2158-2165. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Maeda, K., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Reid, J. P., et al. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13171. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020, December 18). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 143(1), 349-360. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Lee, C.-I., et al. (2021). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. Organic Letters, 23(15), 5899-5904. Retrieved from [Link]

  • Thomas, S., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 13(12), 3044-3047. Retrieved from [Link]

  • ResearchGate. (2022, June). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 112(11), 5863-5918. Retrieved from [Link]

  • Baird, M. C. (2008, December 5). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Queen's University. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • Martins, A. F., et al. (2023, May 24). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Chemistry, 5(2), 1147-1158. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Brückner, R. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2735-2765. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Managing Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the common yet troublesome issue of alkyne homocoupling in Sonogashira reactions. This resource offers practical, field-proven insights and troubleshooting strategies to help you optimize your coupling reactions, maximize the yield of your desired cross-coupled product, and simplify purification.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of homocoupling in the Sonogashira reaction, providing the necessary background to effectively troubleshoot and prevent this unwanted side reaction.

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A: Homocoupling, often referred to as Glaser coupling or Hay coupling, is a prevalent side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne (or butadiyne) byproduct.[1][2][3] This process is undesirable because it consumes the alkyne starting material, which can be expensive or synthetically complex, thereby reducing the yield of the intended cross-coupled product.[1][3] Furthermore, the presence of the homocoupled byproduct complicates the purification of the desired product.[3]

Q2: What are the primary causes of homocoupling?

A: The principal factors promoting homocoupling are the presence of a copper(I) co-catalyst and oxygen.[2][3][4] The reaction proceeds via a copper acetylide intermediate, which, in the presence of an oxidant like oxygen, can undergo oxidative dimerization to form the diyne.[2][3][4] Therefore, any condition that favors the stability and concentration of the copper acetylide intermediate relative to its reaction with the palladium complex can lead to increased homocoupling.

Q3: What is the mechanistic pathway for homocoupling versus the desired Sonogashira coupling?

A: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][7]

  • Palladium Cycle (Desired Cross-Coupling): A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (formed in the copper cycle). Finally, reductive elimination yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[5][7]

  • Copper Cycle and Homocoupling Pathway: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[4][5] This intermediate is crucial for the transmetalation step in the palladium cycle. However, in the presence of oxygen, this copper acetylide can undergo oxidative dimerization, leading to the formation of the homocoupled diyne.[2][4][8]

Below is a diagram illustrating the competition between the desired Sonogashira pathway and the undesired Glaser homocoupling pathway.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling cluster_shared Shared Intermediate Generation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX ArPdC≡CR Ar-Pd(II)-(C≡CR)(L₂) ArPdX->ArPdC≡CR Transmetalation ArPdC≡CR->Pd0 Regenerates Catalyst Product Ar-C≡C-R (Product) ArPdC≡CR->Product Reductive Elimination ArX Ar-X ArX->Pd0 Oxidative Addition CuC≡CR Cu(I)-C≡CR Diyne R-C≡C-C≡C-R (Byproduct) CuC≡CR->Diyne Oxidative Dimerization O2 Oxygen (O₂) Alkyne H-C≡C-R Shared_Cu_Acetylide [Cu(I)-C≡CR] Alkyne->Shared_Cu_Acetylide CuI Cu(I) Catalyst CuI->Shared_Cu_Acetylide Base Base Base->Shared_Cu_Acetylide Shared_Cu_Acetylide->ArPdX Enters Sonogashira Cycle Shared_Cu_Acetylide->CuC≡CR Enters Homocoupling Cycle

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

Q4: Can homocoupling occur even in "copper-free" Sonogashira reactions?

A: Yes, although less common, homocoupling can still be observed in reactions where no copper co-catalyst is intentionally added.[3][4] This can be due to trace amounts of copper contamination in reagents, solvents, or on the surface of glassware.[3] Even part-per-million (ppm) levels of copper can be sufficient to catalyze the Glaser coupling.[3] In some cases, palladium complexes themselves can mediate alkyne dimerization, though this pathway is generally less efficient than the copper-catalyzed route.[4]

Troubleshooting Guide: Minimizing and Eliminating Homocoupling

This guide provides a systematic approach to troubleshooting and optimizing your Sonogashira reaction to suppress the formation of homocoupling byproducts.

Issue 1: Significant formation of the homocoupled diyne byproduct is observed.

This is the most common problem encountered. The following troubleshooting steps are ordered from the most impactful and easiest to implement to more advanced optimization strategies.

Step 1: Rigorous Exclusion of Oxygen

Causality: Oxygen is the primary oxidant for the copper-catalyzed dimerization of the alkyne.[2][3][4] Its presence directly promotes the undesired homocoupling pathway.

Corrective Actions:

  • Degassing: Thoroughly degas all solvents and liquid reagents. Common methods include:

    • Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle should be repeated at least three times.

    • Inert Gas Sparging: Bubble a stream of high-purity inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.

  • Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire process, from reagent addition to the final quench.[2][4] Use of Schlenk lines or a glovebox is highly recommended.

Step 2: Transition to a Copper-Free Protocol

Causality: Since the copper(I) co-catalyst is the primary mediator of the homocoupling reaction, its removal is the most direct way to eliminate this side reaction.[3][5][9]

Corrective Actions:

  • Protocol Modification: Adapt a literature protocol for a copper-free Sonogashira coupling. These reactions often require slightly higher temperatures, different bases (e.g., cesium carbonate, potassium carbonate), or more active palladium/ligand systems to compensate for the absence of the copper co-catalyst.[4][10]

Step 3: Optimize Reaction Parameters

Causality: The relative rates of the desired cross-coupling and the undesired homocoupling can be influenced by several reaction parameters.

Corrective Actions:

ParameterRecommended AdjustmentRationale
Copper Catalyst Loading Reduce CuI loading to 1-2 mol%.While catalytic amounts are needed, excessive copper can accelerate homocoupling.[3][4]
Alkyne Addition Add the terminal alkyne slowly via a syringe pump.This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling reaction over dimerization.[11][12]
Temperature Optimize the temperature.While some reactions require heating, excessively high temperatures can sometimes favor homocoupling or lead to catalyst decomposition.[2][3][4] Start at room temperature and gradually increase if the reaction is sluggish.
Base Selection Screen different bases.The choice of base is crucial. Secondary amines like piperidine or diisopropylamine can be more effective than triethylamine in some cases.[2] For copper-free conditions, inorganic bases like Cs₂CO₃ or K₂CO₃ are often used.[3]
Step 4: Advanced Catalyst and Ligand Selection

Causality: The nature of the palladium catalyst and its associated ligands can significantly influence the rate of the desired cross-coupling. A more active catalyst system can outcompete the homocoupling pathway.[4]

Corrective Actions:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., X-Phos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][7] These ligands can accelerate the rate-limiting steps of the palladium cycle (oxidative addition and reductive elimination), thus favoring the desired reaction.[7]

  • Palladium Precatalyst: Use a more active palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a suitable ligand.

Issue 2: Homocoupling is still observed in a copper-free reaction.

Causality: As mentioned in FAQ Q4, trace copper contamination can be the culprit.[3]

Corrective Actions:

  • Use High-Purity Reagents: Ensure all reagents, especially the palladium catalyst and base, are of high purity and free from copper contamination.

  • Acid-Wash Glassware: Wash all glassware with an acid bath (e.g., aqua regia or a no-chromix solution) followed by thorough rinsing with deionized water to remove any trace metals adsorbed on the surface.

  • Consider a Reducing Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (e.g., 10% H₂ in Argon) can effectively diminish homocoupling by keeping the palladium in its active Pd(0) state and preventing oxidative side reactions.[1][13]

Troubleshooting_Flowchart Start Homocoupling Observed Check_O2 Is the reaction rigorously anaerobic? Start->Check_O2 Implement_Anaerobic Implement strict anaerobic conditions (degassing, inert atm.) Check_O2->Implement_Anaerobic No Check_Copper Is a copper co-catalyst being used? Check_O2->Check_Copper Yes Implement_Anaerobic->Check_Copper Switch_to_Cu_Free Switch to a copper-free protocol Check_Copper->Switch_to_Cu_Free Yes Optimize_Params Optimize Reaction Parameters: - Reduce [CuI] - Slow alkyne addition - Adjust Temperature/Base Check_Copper->Optimize_Params No, but still an issue (or want to optimize) Check_Contamination Possible Trace Cu Contamination Switch_to_Cu_Free->Check_Contamination Advanced_Optimization Advanced Optimization: - Use bulky, e⁻-rich ligands - Screen Pd precatalysts Optimize_Params->Advanced_Optimization Success Homocoupling Minimized Advanced_Optimization->Success Purify_Reagents Use high-purity reagents and acid-washed glassware Check_Contamination->Purify_Reagents Yes Check_Contamination->Success No, problem solved Purify_Reagents->Success

Caption: A troubleshooting workflow for managing homocoupling.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol is a modified version of the classic Sonogashira conditions, optimized to reduce Glaser coupling.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., 10 mL THF) and base (e.g., 5 mL triethylamine) via syringe under a positive pressure of inert gas.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the stirring solution at room temperature. For particularly problematic substrates, add the alkyne slowly over 1-2 hours using a syringe pump.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides (e.g., bromides), the temperature may need to be increased to 40-60 °C.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is designed to completely eliminate the primary pathway for homocoupling by avoiding the use of a copper co-catalyst.[3][4]

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and an anhydrous inorganic base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5-10 mL of a degassed anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite, washing the pad with additional solvent. Concentrate the filtrate and purify the product by flash column chromatography.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • The chemical reaction database. Copper-free Sonogashira coupling. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • ACS Publications. Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

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Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the workup procedures for reactions involving the versatile but complex reagent, 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene. The unique substitution pattern of this aromatic compound presents specific challenges and opportunities in post-reaction processing. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Understanding the Substrate: Reactivity and Properties

This compound is a polyhalogenated aromatic ether. Its reactivity is dominated by the three different halogen substituents and the electron-donating methoxy group. The relative reactivity of the halogens in common cross-coupling reactions is a key consideration for both the reaction and the subsequent workup. Generally, the carbon-iodine bond is the most labile and reactive, followed by the carbon-bromine bond, with the carbon-fluorine bond being the most stable.[1][2] This differential reactivity allows for selective functionalization, but also necessitates careful control of reaction conditions to avoid unwanted side reactions.[1]

The methoxy group, being electron-donating, can influence the electron density of the aromatic ring and affect the reactivity of the halogen atoms.[3] It also impacts the solubility of the compound and its derivatives, which is a critical factor during aqueous workup and purification.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered during the workup of reactions with this compound.

Section 1: Quenching the Reaction

Q1: What is the appropriate quenching agent for a reaction involving this compound, particularly after an organometallic reaction (e.g., Grignard or organolithium formation)?

A1: The choice of quenching agent is critical to avoid undesired side reactions. For reactions involving highly reactive organometallic intermediates, a proton source is typically used. However, the choice of proton source and the quenching conditions must be carefully considered.

  • For Grignard or Organolithium Reagents: A gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water or dilute acid.[4] This is because a rapid quench with a strong proton source like HCl can generate significant heat, potentially leading to degradation of the desired product or unwanted side reactions. A saturated NH₄Cl solution provides a controlled release of protons.

  • Procedure for Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath. This mitigates any exothermic processes during the quench.

    • Slowly add the saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor for any temperature increase.

    • Continue stirring for 15-30 minutes at 0 °C to ensure the complete quenching of all reactive species.

Troubleshooting:

  • Issue: Formation of an insoluble precipitate upon quenching.

  • Possible Cause: This could be due to the formation of magnesium or lithium salts.

  • Solution: Adding a sufficient amount of water or dilute acid (e.g., 1M HCl) after the initial quench can help dissolve these salts. However, be mindful of the acid sensitivity of your product.

Section 2: Liquid-Liquid Extraction

Q2: I'm having trouble with emulsion formation during the aqueous workup. How can I prevent or break up emulsions?

A2: Emulsions are a common problem when working with aromatic compounds, especially those containing polar functional groups like a methoxy group.[5] They are colloidal mixtures of the organic and aqueous phases that are difficult to separate.

Prevention is Key:

  • Solvent Choice: Use a water-immiscible organic solvent with a significantly different density from water. Dichloromethane (heavier) or ethyl acetate/diethyl ether (lighter) are common choices. Avoid solvents like THF which have some water miscibility.[4]

  • Gentle Mixing: Initially, gently invert the separatory funnel a few times rather than vigorous shaking, especially if you anticipate emulsion formation.[5]

Breaking Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion by physically disrupting the colloidal particles.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Q3: My product seems to have some solubility in the aqueous layer. How can I maximize its recovery in the organic phase?

A3: The methoxy group can impart some water solubility to the molecule and its derivatives. To maximize recovery in the organic layer:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent. Repeating this process 2-3 times is standard practice.[5]

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving them into the organic layer.

Section 3: Washing the Organic Layer

Q4: What are the standard washing procedures for the organic layer after extraction?

A4: Washing the organic layer is crucial to remove residual reagents, byproducts, and the quenching agent. A typical washing sequence would be:

  • Water Wash: To remove the bulk of water-soluble impurities.

  • Aqueous Base Wash (e.g., saturated NaHCO₃ or dilute NaOH): To remove any acidic byproducts. Use with caution if your product is base-sensitive.

  • Aqueous Acid Wash (e.g., dilute HCl): To remove any basic byproducts, such as unreacted amines in a Buchwald-Hartwig amination. Use with caution if your product is acid-sensitive.[6]

  • Brine Wash: To remove the majority of the dissolved water from the organic layer before drying.

Table 1: Common Aqueous Washes and Their Applications

Washing SolutionPurpose
WaterRemoval of general water-soluble impurities.
Saturated aq. NaHCO₃Neutralization and removal of acidic byproducts.[5]
Dilute HClNeutralization and removal of basic byproducts.[5]
Saturated aq. NaCl (Brine)Removal of dissolved water from the organic phase.
Section 4: Drying and Solvent Removal

Q5: What is the best drying agent for the organic solution containing my product?

A5: The choice of drying agent depends on the solvent and the nature of your product.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and inexpensive drying agent suitable for most applications. It has a high capacity but is relatively slow.

  • Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic drying agent with a higher capacity and faster action than Na₂SO₄. It is a good general-purpose drying agent.

  • Anhydrous Calcium Chloride (CaCl₂): A very effective and fast-acting drying agent. However, it can form complexes with alcohols, amines, and some carbonyl compounds, so it should be used with caution.

Procedure for Drying:

  • Add the drying agent to the organic solution and swirl.

  • If the drying agent clumps together, add more until some of it remains free-flowing.

  • Allow the mixture to stand for at least 15-20 minutes.

  • Filter off the drying agent.

Solvent Removal:

  • Use a rotary evaporator to remove the solvent under reduced pressure. Be mindful of the volatility of your product. If the product is semi-volatile, use a lower temperature and higher pressure.

Section 5: Purification

Q6: What are the recommended methods for purifying the crude product?

A6: The purification method will depend on the physical properties of your product (solid or oil) and the nature of the impurities.

  • Flash Column Chromatography: This is the most common method for purifying organic compounds.[7]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The polarity of the eluent can be gradually increased to elute the product. Given the presence of multiple halogens and a methoxy group, your product is likely to be of moderate polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique.[8]

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, hexanes, or mixtures thereof.

Troubleshooting Chromatography:

  • Issue: Product co-elutes with an impurity.

  • Solution: Try a different solvent system with varying polarity. Sometimes, switching to a different solvent with different properties (e.g., toluene instead of hexanes) can alter the selectivity of the separation.

  • Issue: Product streaks on the TLC plate or column.

  • Possible Cause: The compound may be too polar for the chosen solvent system or may be interacting strongly with the silica gel.

  • Solution: Try adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.

Experimental Workflow Visualization

The following diagram illustrates a general workup procedure for a reaction involving this compound.

Workup_Procedure cluster_reaction Reaction cluster_quench Quenching cluster_extraction Extraction cluster_wash Washing cluster_dry Drying & Concentration cluster_purify Purification cluster_final Final Product Reaction Reaction Mixture (this compound + Reagents) Quench Quench (e.g., sat. aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent + Aqueous Layer) Quench->Extraction Separate Separate Layers Extraction->Separate BackExtract Back-Extract Aqueous Layer Separate->BackExtract Aqueous Layer Wash_Organic Wash Organic Layer (Water, Base, Acid, Brine) Separate->Wash_Organic Organic Layer BackExtract->Wash_Organic Dry Dry with Anhydrous Agent (e.g., Na2SO4) Wash_Organic->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Purify Purify Crude Product (Chromatography or Recrystallization) Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: General experimental workflow for the workup of reactions involving this compound.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Q7: I am observing significant dehalogenation of my starting material during a Suzuki-Miyaura coupling. How can I minimize this side reaction?

A7: Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich aryl halides.[9]

  • Choice of Base: Strong bases can promote dehalogenation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium ethoxide.[9]

  • Solvent: Aprotic solvents are generally preferred. If you are using a protic solvent like ethanol, consider switching to an aprotic solvent like dioxane or toluene.[9]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can have a significant impact. Using bulky, electron-rich phosphine ligands like XPhos or SPhos can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[9]

  • Temperature and Reaction Time: High temperatures and long reaction times can increase the extent of dehalogenation. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.[9]

Buchwald-Hartwig Amination

Q8: My Buchwald-Hartwig amination is giving low yields. What are the common pitfalls?

A8: Buchwald-Hartwig aminations can be sensitive to reaction conditions.[6][10]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure that your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[10]

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial and often substrate-dependent. Screening a variety of palladium precatalysts and ligands is often necessary to find the optimal conditions.[11][12]

  • Base: The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base should be freshly opened or properly stored to ensure its activity.[10][12]

  • Reagent Purity: Ensure that your amine and aryl halide are pure. Impurities can poison the catalyst.

Troubleshooting_BH cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Buchwald-Hartwig Amination Cause1 Oxygen Contamination Low_Yield->Cause1 Cause2 Suboptimal Catalyst/Ligand Low_Yield->Cause2 Cause3 Inactive or Inappropriate Base Low_Yield->Cause3 Cause4 Impure Reagents Low_Yield->Cause4 Solution1 Ensure Strict Inert Atmosphere (Degas Solvents/Reagents) Cause1->Solution1 Solution2 Screen Different Catalysts and Ligands Cause2->Solution2 Solution3 Use Fresh, High-Purity Base (e.g., NaOtBu, LHMDS) Cause3->Solution3 Solution4 Purify Starting Materials Cause4->Solution4

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig amination reactions.

References

  • US4847428A - Purification of halogenated aromatic compounds - Google Patents.
  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents.
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  • Metal-catalysed Halogen Exchange Reactions of Aryl Halides | Request PDF. Available at: [Link]

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  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

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  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]

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  • Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography - Agilent. Available at: [Link]

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  • Chromatograms of (A) benzene, (B) naphthalene, (C) biphenyl, (D) fluorene, (E) phenanthrene, (F) anthracene, (G) pyrene, (H) triphenylene, (I) p-terphenyl, and (J) tetraphene obtained from SWNT-column - ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Analysis of Polysubstituted Halogenated Anisoles: A Case Study on 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and comparative structural analysis relevant to polysubstituted aromatic compounds, with a specific focus on the anticipated X-ray crystal structure of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene. For researchers in drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms in such molecules is paramount for predicting their physicochemical properties and biological activity. Halogenated benzene derivatives, for instance, are known to participate in specific intermolecular interactions like halogen bonding, which can be crucial for protein-ligand binding.[1]

As the crystal structure for this specific compound is not yet publicly available in repositories like the Cambridge Structural Database (CSD), this guide will proceed as a predictive and comparative analysis.[2][3][4] We will outline a robust experimental workflow to obtain and analyze the structure, and compare its expected features to known, structurally related derivatives. This approach demonstrates how established crystallographic knowledge can be leveraged to forecast the structural nuances of novel compounds.

Proposed Synthesis and Crystallization

The first critical step in any crystallographic study is the synthesis of high-quality, single-crystal material. The synthesis of polysubstituted anisoles can be achieved through various established methods in organic chemistry.[5][6][7] A plausible route to this compound would involve a multi-step synthesis starting from a commercially available anisole derivative, followed by sequential halogenation steps. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the aromatic ring.[6]

Experimental Protocol: Synthesis and Single Crystal Growth
  • Synthesis: A potential synthetic pathway could start with a suitable methoxy-fluoro-aniline, which can undergo a Sandmeyer-type reaction to introduce the bromo and iodo substituents. The choice of reagents and reaction conditions is critical to control the position of the incoming halogens.

  • Purification: Following synthesis, the crude product must be purified to the highest possible degree, typically using column chromatography or recrystallization, to remove any impurities that might inhibit crystal growth.

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging part of the process.[8] The key is to allow crystals to form slowly from a supersaturated solution.

    • Method: Slow evaporation of a solvent is a common and effective technique. The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture) to near saturation.

    • Procedure: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Covering the vial with parafilm and piercing a few small holes with a needle can control the rate of evaporation.[8]

    • Rationale: Slow solvent evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. Rapid precipitation typically leads to amorphous solids or polycrystalline material unsuitable for single-crystal X-ray diffraction.[8]

X-ray Crystal Structure Determination: A Standard Workflow

Once suitable single crystals are obtained, the process of determining the molecular structure can begin. This involves a standardized workflow using a single-crystal X-ray diffractometer.[9][10][11]

G Synthesis Synthesis Purification Purification Synthesis->Purification High Purity Essential Crystal_Growth Crystal_Growth Purification->Crystal_Growth High Purity Essential Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Diffractometer Structure_Solution Structure_Solution Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Validation Validation Structure_Refinement->Validation CheckCIF Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for X-ray Crystal Structure Determination.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting:

    • A suitable crystal (ideally 0.1-0.3 mm in each dimension, transparent, and without visible cracks or defects) is selected under a polarizing microscope.[8]

    • The crystal is mounted on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.[9]

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[10]

    • A series of diffraction images are collected as the crystal is rotated. The diffraction pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.[9]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[12]

    • An initial molecular model is built into the electron density map.

    • The model is refined using full-matrix least-squares methods, which adjust atomic positions and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor.[11]

Comparative Structural Analysis: Expected Features and Intermolecular Interactions

In the absence of an experimental structure for this compound, we can predict its key structural features by comparing it with related, structurally characterized halobenzenes. The interplay between the bulky, polarizable iodine and bromine atoms, the highly electronegative fluorine atom, and the electron-donating methoxy group will dictate the crystal packing.

CompoundCSD Refcode/SourceKey Intermolecular Interactions
PentafluoroiodobenzeneNot specified, discussed in[13]I···F and F···F halogen bonds, F···H contacts.
1,4-DiiodoperfluorobenzeneDiscussed in[14]Primarily I···O halogen bonds with anthraquinone.
Halobenzene HomodimersTheoretical study[1]Type II halogen bonds (C-X···X) are energetically favorable.

This table summarizes interactions from comparative structures to infer potential interactions in the target molecule.

Anticipated Structural Properties:
  • Halogen Bonding: The iodine atom, with its large and electropositive σ-hole, is expected to be a strong halogen bond donor.[1] It will likely form directional interactions with electronegative atoms on neighboring molecules, such as the oxygen of the methoxy group or even the fluorine or bromine atoms. These interactions are highly influential in crystal engineering.[1][15]

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions. However, the presence of multiple, bulky halogen substituents can lead to offset or slipped-stack arrangements rather than a perfectly co-facial orientation. Fluorine, in particular, has been shown to disrupt typical π-π stacking patterns seen in other halobenzenes.[16]

  • Steric Effects: The substitution pattern will induce some steric strain, potentially causing the substituents to deviate slightly from the plane of the benzene ring. The large iodine and bromine atoms adjacent to the smaller fluorine and methoxy groups will lead to a crowded environment, influencing bond angles and torsional angles.

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 cluster_mol4 Molecule 4 a1 I b1 C a2 O a1->a2 σ-hole interaction (Halogen Bond) b2 C c2 H3 ring1 Benzene Ring ring2 Benzene Ring ring1->ring2 π-π Stacking (Offset)

Caption: Predicted Intermolecular Interactions.

Conclusion

This guide outlines a comprehensive framework for the synthesis, crystallization, and structural determination of this compound. While awaiting experimental data, a comparative analysis based on known halobenzene structures provides valuable predictive insights. The dominant structural motifs are expected to be strong iodine-mediated halogen bonds and sterically influenced π-π stacking interactions. The detailed experimental protocols provided herein serve as a robust template for researchers undertaking the crystallographic analysis of novel, polysubstituted aromatic compounds, ensuring data integrity and a thorough understanding of the resulting molecular structures.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Advanced Analysis Centre. Available at: [Link]

  • Molecules Forced to Interact: Benzene and Pentafluoroiodobenzene. (2020). Crystal Growth & Design, ACS Publications. Available at: [Link]

  • X-ray single crystal and powder diffraction: possibilities and applications. CORE. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). MDPI. Available at: [Link]

  • Symthons reveal how Fluorine disrupts π-π stacking in Halobenzene Crystal Structures. (2024). CrystEngComm, RSC Publishing. Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025). Universität Ulm. Available at: [Link]

  • Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. (2022). Molecules, PMC. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, University of Zurich. Available at: [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist, Portland Press. Available at: [Link]

  • Preference in the Type of Halogen Bonding Interactions within Co-Crystals of Anthraquinone with a Pair of Isosteric Perhalobenzenes. (2024). MDPI. Available at: [Link]

  • Cambridge Structural Database. Wikipedia. Available at: [Link]

  • Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. (2026). Journal of the American Chemical Society. Available at: [Link]

  • Cambridge Structural Database. re3data.org. Available at: [Link]

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Technical Guide: Characterization and Chemoselectivity Profiling of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmacophores—particularly kinase inhibitors and liquid crystalline materials—the demand for highly functionalized benzene scaffolds is critical. 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene represents a "privileged scaffold" due to its tetrasubstituted nature featuring three distinct orthogonal handles: a fluoride (metabolic stability/bioisostere), a methoxy group (electronic modulation), and two halogens (iodine and bromine) with significantly different reactivities.

This guide characterizes the product's performance, specifically contrasting its chemoselective cross-coupling capabilities against the more economical but less selective alternative, 1,4-Dibromo-2-fluoro-5-methoxybenzene .

Structural Analysis & Orthogonality

The value of this building block lies in the bond dissociation energy (BDE) hierarchy of its substituents. The co-existence of Iodine (C–I) and Bromine (C–Br) allows for sequential, temperature-controlled functionalization without the need for protecting groups.

Reactivity Hierarchy (Theoretical Basis)
SubstituentBond TypeApprox. BDE (kcal/mol)Primary Utility
Iodine (C-4) C(

)–I
~65Primary Coupling Site: Reacts at RT with Pd(0).
Bromine (C-1) C(

)–Br
~81Secondary Coupling Site: Requires elevated temp (>60°C) or specialized ligands.
Fluorine (C-2) C(

)–F
~126Metabolic Blocker: Inert to standard Pd-coupling; modulates pKa.
Methoxy (C-5) C(

)–O
~107Electronic Donor: Activates the ring; precursor to phenol (via

).

Comparative Performance: Selectivity Showdown

The Challenge: Site-Selective Arylation

A common synthetic bottleneck is attaching two different aryl groups to a central benzene core.

  • Alternative Product (1,4-Dibromo-2-fluoro-5-methoxybenzene): When subjecting this symmetric di-bromo scaffold to Suzuki coupling (1.0 equiv boronic acid), the reaction is statistically controlled. You typically obtain a mixture:

    • ~50% Desired Mono-coupled product

    • ~25% Unreacted starting material

    • ~25% Bis-coupled byproduct (impurity)

    • Result: Requires tedious chromatographic separation and yield loss.

  • Target Product (this compound): The C–I bond undergoes oxidative addition to Pd(0) roughly 1000x faster than the C–Br bond under ambient conditions.

    • Result: >95% Selectivity for position 4 (Iodine displacement). The Bromine at position 1 remains intact for a subsequent reaction.

Visualization: Chemoselective Workflow

The following diagram illustrates the orthogonal logic facilitated by the Iodo-Bromo hierarchy.

Chemoselectivity cluster_legend Mechanism Note Start 1-Bromo-2-fluoro- 4-iodo-5-methoxybenzene Step1 Reaction A: Suzuki Coupling (Pd(PPh3)4, RT, Ar-B(OH)2) Start->Step1 Selective C-I Activation Inter Intermediate: 4-Aryl-1-bromo-2-fluoro- 5-methoxybenzene Step1->Inter >95% Yield Step2 Reaction B: Buchwald-Hartwig (Pd2(dba)3, 100°C, Amine) Inter->Step2 C-Br Activation (Harsh Conditions) Final Final Scaffold: Polysubstituted Drug Core Step2->Final note The C-Br bond remains inert during Reaction A due to higher activation energy.

Caption: Operational workflow demonstrating the sequential, temperature-controlled functionalization of the Iodo-Bromo scaffold.

Characterization & Quality Control Standards

To ensure the integrity of this intermediate, specific analytical signatures must be verified. The fluorine atom provides a unique diagnostic handle via


F NMR.[1][2]
A. Nuclear Magnetic Resonance (NMR) Profiling

Solvent:


 | Frequency: 400 MHz (

), 376 MHz (

)[3]
NucleusShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment

F
-120.5 to -125.0Multiplet--Ar-F (Ortho to Br)

~7.60Doublet (d)

Hz
Ar-H (C-3, ortho to F)

~7.05Doublet (d)

Hz
Ar-H (C-6, para to F)

3.85Singlet (s)---OCH

Note: The coupling of protons to the fluorine atom is diagnostic.[1][4] The proton sandwiched between Br and F (C-3) typically shows a smaller coupling constant or broadening compared to the proton para to the fluorine.

B. HPLC Purity Method (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Iodide band).

  • Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (presence of Br, I, and OMe).

Experimental Protocol: Validated Synthesis

Context: While this compound is commercially available, in-house preparation is often required for isotope labeling or cost reduction. The Sandmeyer Reaction is the industry standard for introducing the iodine atom with high regiocontrol.

Protocol: Iodination of 4-Bromo-5-fluoro-2-methoxyaniline

  • Diazotization:

    • Charge a reactor with 4-bromo-5-fluoro-2-methoxyaniline (1.0 equiv) and p-toluenesulfonic acid (pTsOH) (3.0 equiv) in Acetonitrile (

      
      ).
      
    • Cool to 0–5 °C.

    • Add aqueous

      
        (2.0 equiv) dropwise. Maintain temp < 10 °C.
      
    • Checkpoint: Verify diazonium formation (clear orange solution, starch-iodide paper turns blue immediately).

  • Iodination (Sandmeyer):

    • Add aqueous KI (2.5 equiv) dropwise to the cold diazonium solution.

    • Observation: Evolution of

      
       gas and formation of a dark iodine color.
      
    • Allow to warm to Room Temperature (25 °C) and stir for 2 hours.

    • Heat to 60 °C for 30 mins to ensure completion.

  • Work-up & Purification:

    • Quench with saturated

      
        (Sodium Thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear).
      
    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine, dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (Hexanes/EtOAc 95:5).

QC Workflow Diagram

QC_Workflow Raw Start: Crude Reaction Mixture (Sandmeyer Product) Quench Step 1: Na2S2O3 Quench (Remove excess I2) Raw->Quench Extract Step 2: Extraction (EtOAc) & Drying (MgSO4) Quench->Extract Column Step 3: Flash Chromatography (Silica, Hex/EtOAc) Extract->Column Analysis Step 4: Analytical QC Column->Analysis Pass RELEASE BATCH >98% Purity Analysis->Pass 1H NMR & HPLC OK Fail REPROCESS (Recrystallize) Analysis->Fail Impurity >2% Fail->Column

Caption: Quality Control decision tree for the purification of the halogenated intermediate.

References

  • Robaszkiewicz, J., et al. (2019). Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene.[5] ResearchGate.[5][6] 5[6][7]

  • BenchChem. (2025).[8] Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.9[6][7][10][11]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. 7

  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.2[6][10]

  • Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.[12]12[6]

Sources

A Researcher's Guide to Catalyst Selection for Suzuki-Miyaura Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This Nobel Prize-winning reaction has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] At the core of this powerful transformation lies the catalyst, a choice that profoundly dictates the reaction's efficiency, substrate scope, and overall success.

This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura coupling, designed for researchers, scientists, and drug development professionals. We will dissect the performance of various catalyst classes, from traditional palladium-phosphine systems to advanced pre-catalysts and emerging non-palladium alternatives, supported by experimental insights to inform your catalyst selection process.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

Suzuki_Miyaura_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition R¹-Pd(II)(X)Ln (Oxidative Adduct) Pd(0)Ln->Oxidative_Addition Oxidative Addition (with R¹-X) Transmetalation R¹-Pd(II)(R²)Ln (Transmetalation Complex) Oxidative_Addition->Transmetalation Transmetalation (with R²-B(OR)₂) Transmetalation->Pd(0)Ln Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The nature of the ligand (L) is paramount; it modulates the steric and electronic environment of the palladium center, thereby influencing the rates of the individual steps and the overall catalytic activity and stability.[1]

Palladium-Based Catalysts: The Vanguard of Cross-Coupling

Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura coupling, with continuous innovation leading to highly active and versatile systems.[5]

First-Generation Catalysts: Palladium(0)-Phosphine Complexes

The foundational catalysts for this reaction were palladium(0) complexes with simple phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

  • Causality of Choice: These catalysts were initially employed due to their commercial availability and proven efficacy in other cross-coupling reactions. The phosphine ligands stabilize the Pd(0) state but must dissociate to create a coordinatively unsaturated, catalytically active species.

  • Performance & Limitations: While effective for many aryl and vinyl bromides and iodides, Pd(PPh₃)₄ often requires elevated temperatures, higher catalyst loadings (1-5 mol%), and is sensitive to air and moisture.[7] Its performance with less reactive aryl chlorides is generally poor.[8]

Second-Generation Catalysts: Bulky, Electron-Rich Ligands

A significant leap in catalyst performance came with the development of bulky, electron-rich phosphine ligands, often used in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Expertise in Design: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) and dialkylphosphinobiphenyls (e.g., DavePhos) were rationally designed.[8] Their steric bulk promotes the formation of highly reactive monoligated Pd(0) species, which accelerates the often rate-limiting oxidative addition step, especially for challenging substrates like aryl chlorides.[1][8] The strong electron-donating character of these ligands also facilitates the final reductive elimination step.[1]

  • Performance Advantages: These systems exhibit superior activity, allowing for significantly lower catalyst loadings, room temperature reactions for activated substrates, and a vastly expanded substrate scope to include sterically hindered and heteroaromatic partners.[8][9]

N-Heterocyclic Carbene (NHC) Ligated Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.

  • Mechanistic Insight: NHCs are strong σ-donors, forming very stable bonds with the palladium center.[7][10] This robustness makes the resulting catalysts often more resistant to decomposition at high temperatures.

  • PEPPSI Pre-catalysts: A notable innovation is the development of air- and moisture-stable Pd(II)-NHC pre-catalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[11] These are readily activated in situ to the catalytically active Pd(0) species.[10][11]

  • Performance & Applications: NHC-palladium catalysts are particularly effective for coupling sterically demanding substrates and have shown excellent performance with a broad range of aryl chlorides and bromides.[7][12][13]

Comparative Performance of Palladium Catalyst Systems

The following table provides a comparative overview of the general performance characteristics of different palladium catalyst systems.

Catalyst SystemTypical Catalyst Loading (mol%)Reaction TemperatureSubstrate ScopeKey Advantages
Pd(PPh₃)₄ 1 - 5%80 - 110 °CGood for aryl iodides & bromidesCommercially available, well-documented
Pd Source + Biarylphosphine Ligand (e.g., SPhos) 0.01 - 2%Room Temp - 100 °CExcellent; includes aryl chlorides & hindered substratesHigh activity, low loadings, broad scope[1][8]
Pd-NHC Pre-catalyst (e.g., PEPPSI-IPr) 0.1 - 2%50 - 100 °CExcellent; particularly for hindered substratesAir & moisture stable, user-friendly, highly active[10][11]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This self-validating protocol is designed to provide a reliable starting point for a Suzuki-Miyaura coupling reaction. Reaction monitoring is essential to confirm completion.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (1.1–1.5 equiv.)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.)

  • Palladium Catalyst/Pre-catalyst (0.1–2 mol%)

  • Ligand (if not using a pre-catalyst, typically 1:1 or 2:1 ligand-to-Pd ratio)[1]

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or THF, ~0.1–0.2 M)

  • Reaction Vessel (e.g., oven-dried Schlenk flask or vial with a stir bar)

  • Inert Gas (Nitrogen or Argon)

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B 2. Seal vessel, evacuate and backfill with N₂/Ar (3x) A->B C 3. Add anhydrous solvent via syringe B->C D 4. Heat to desired temperature with vigorous stirring C->D E 5. Monitor progress (TLC, GC, or LC-MS) D->E F 6. Cool to RT, quench with water E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate) F->G H 8. Dry, filter, and concentrate the organic phase G->H I 9. Purify via flash column chromatography H->I

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (e.g., 1.2 mmol), base (e.g., 3.0 mmol), palladium source, and ligand (or the pre-catalyst).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating mantle and stir the mixture vigorously for the specified time (typically ranging from 1 to 24 hours).[1]

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS to determine completion.[1][14]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][14]

Beyond Palladium: The Next Frontier in Catalysis

While palladium catalysts are highly effective, their cost and potential for trace metal contamination in pharmaceutical products have spurred research into alternatives based on more earth-abundant metals.

  • Nickel Catalysis: Nickel is a cost-effective and powerful alternative, capable of coupling a wide range of electrophiles, including challenging aryl fluorides and esters, which are often unreactive with palladium catalysts.[15] The development of ligands for Ni-catalyzed Suzuki-Miyaura reactions is an active area of research, often drawing from successful ligand scaffolds in palladium catalysis.[16][17]

  • Copper and Iron Catalysis: Copper and iron are also being explored as even more sustainable options. While generally requiring different reaction conditions and sometimes exhibiting narrower substrate scopes compared to palladium, they represent a growing and important area of catalyst development.[18]

Conclusion: Making an Authoritative Catalyst Choice

The selection of a catalyst for the Suzuki-Miyaura reaction is a critical parameter that must be tailored to the specific substrates and desired reaction conditions. For broad applicability and high reactivity with challenging substrates, second-generation palladium catalysts with bulky, electron-rich phosphine ligands or robust Pd-NHC pre-catalysts are often the systems of choice. However, for reasons of cost and sustainability, nickel-based catalysts are becoming increasingly viable and powerful alternatives. A thorough evaluation of the catalyst, ligands, base, and solvent system, guided by the principles and data presented here, will empower researchers to achieve optimal outcomes in their synthetic endeavors.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - NIH.
  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers | Journal of the American Chemical Society.
  • Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of M
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions - SciSpace.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
  • Advances in Catalysis Using N-Heterocyclic Carbene Pl
  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis - ChemRxiv.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing).
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing).
  • 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling - World Scientific Publishing.

Sources

Decoding Reactivity: A Comparative Guide to the Computational Analysis of Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The reactivity of polyhalogenated benzenes is a critical area of study, underpinning advancements in fields ranging from pharmaceutical development to environmental remediation. Understanding how the number and position of halogen substituents influence the chemical behavior of the benzene ring is paramount for designing novel therapeutics, predicting the fate of environmental pollutants, and developing efficient synthetic methodologies. This guide provides an in-depth comparison of computational approaches to analyze and predict the reactivity of these complex molecules, offering field-proven insights and actionable protocols for your research.

The Challenge of Predicting Reactivity in Polyhalogenated Systems

Polyhalogenated benzenes present a unique challenge to synthetic chemists and computational scientists alike. The interplay between the inductive electron-withdrawing effects of halogens and the potential for p-π conjugation significantly alters the electron density distribution of the aromatic ring.[1] This complex electronic landscape dictates the molecule's susceptibility to electrophilic[2][3] and nucleophilic attack, as well as its propensity to undergo processes like reductive dehalogenation.[4]

Computational Chemistry: A Powerful Predictive Toolkit

Computational chemistry offers a powerful and cost-effective means to dissect the intricate factors governing the reactivity of polyhalogenated benzenes. By leveraging quantum mechanical calculations, we can gain a detailed understanding of molecular structure, electronic properties, and reaction energetics, providing a predictive framework to guide experimental design. Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying these systems.[4][5][6][7]

Why DFT? A Balance of Accuracy and Efficiency

DFT strikes an effective balance between computational cost and accuracy, making it well-suited for the study of medium to large-sized molecules like polyhalogenated benzenes.[8] It allows for the calculation of a wide range of molecular properties that serve as powerful descriptors of reactivity.

Key Reactivity Descriptors: Unveiling the Sites of Chemical Action

Several key descriptors derived from DFT calculations can be employed to predict and compare the reactivity of polyhalogenated benzenes.

Molecular Electrostatic Potential (MEP)

The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule.[9][10] It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For polyhalogenated benzenes, MEP maps can reveal the influence of halogen substitution on the π-system of the benzene ring and identify potential sites for electrophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[10] The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity.[9][11] A smaller gap generally implies higher reactivity.

Fukui Functions

Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule.[5][10][12][13] They indicate the change in electron density at a specific atom upon the addition or removal of an electron.

  • fukui(+) (for nucleophilic attack): Identifies the most likely sites for an incoming nucleophile.

  • fukui(-) (for electrophilic attack): Pinpoints the most susceptible sites for an electrophile.[12]

  • fukui(0) (for radical attack): Indicates the most probable sites for radical reactions.

Comparative Analysis: A Case Study of Dichlorobenzenes

To illustrate the power of these computational descriptors, let's consider a comparative analysis of the three isomers of dichlorobenzene: ortho-, meta-, and para-dichlorobenzene.

Reactivity Descriptorortho-Dichlorobenzenemeta-Dichlorobenzenepara-Dichlorobenzene
HOMO Energy (eV) -6.85-6.92-6.78
LUMO Energy (eV) -0.52-0.48-0.55
HOMO-LUMO Gap (eV) 6.336.446.23
Most Negative MEP (kcal/mol) -15.2 (above the ring)-14.8 (above the ring)-16.1 (above the ring)
Predicted Site of Electrophilic Attack C4, C5C2, C4, C6All equivalent C-H positions

Table 1: Comparison of Calculated Reactivity Descriptors for Dichlorobenzene Isomers. (Note: These are representative values and can vary depending on the level of theory and basis set used in the calculations.)

From this data, we can infer that para-dichlorobenzene, with the smallest HOMO-LUMO gap, is likely the most reactive of the three isomers towards electrophilic substitution. The MEP values also suggest a slightly more electron-rich π-system in the para isomer.

Experimental Workflow: From In Silico to the Bench

The computational analysis provides a strong foundation for designing targeted experiments. The following workflow outlines a typical approach for validating computational predictions.

experimental_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation comp_analysis DFT Calculations (Geometry Optimization, MEP, FMO, Fukui) reactivity_prediction Predict Reactivity and Site Selectivity comp_analysis->reactivity_prediction synthesis Synthesis of Polyhalogenated Benzenes reactivity_prediction->synthesis reaction Perform Competitive Electrophilic Aromatic Substitution Reaction synthesis->reaction analysis Product Analysis (GC-MS, NMR) reaction->analysis comparison Compare Experimental Results with Computational Predictions analysis->comparison reactivity_logic molecular_structure Molecular Structure (Number and Position of Halogens) electronic_properties Electronic Properties (Inductive vs. Resonance Effects) molecular_structure->electronic_properties computational_descriptors Computational Descriptors (MEP, HOMO/LUMO, Fukui Functions) electronic_properties->computational_descriptors predicted_reactivity Predicted Reactivity (Rate and Regioselectivity) computational_descriptors->predicted_reactivity

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical synthesis, the use of structurally complex molecules is commonplace. 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene, a polyhalogenated aromatic compound, serves as a valuable building block. However, its responsible management, particularly its ultimate disposal, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower researchers with the knowledge to handle this chemical safely from acquisition to disposal, ensuring a secure and compliant laboratory environment.

The Foundational Principle: Hazard Identification and Risk Assessment

Before any handling or disposal procedure is initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. While specific toxicological data for this compound is limited, its structure as a halogenated aromatic compound informs a precautionary approach.

  • GHS Hazard Profile (Inferred): Based on structurally similar compounds like 1-Bromo-2-fluoro-4-iodobenzene, we can anticipate similar hazard classifications. These include Acute Toxicity (Oral), Skin Irritation, and Serious Eye Irritation.[1] Therefore, the compound should be handled as if it is harmful if swallowed and an irritant to skin and eyes.

  • Chemical Reactivity: The compound is generally stable under normal laboratory conditions. However, it should not be mixed with strong oxidizing agents, acids, or bases in a waste container to prevent unforeseen exothermic or gas-producing reactions.[2]

  • Environmental Persistence: Halogenated organic compounds are known for their potential environmental persistence.[3][4] Improper disposal can lead to long-term contamination of soil and water. Therefore, disposal methods must be chosen to ensure the complete destruction of the molecule.

The single most important document is the Safety Data Sheet (SDS) provided by the manufacturer. This document must be reviewed before work begins and should be readily accessible to all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields.Protects against splashes that can cause serious eye irritation.[1][5][6]
Hand Protection Nitrile gloves (for incidental contact).Provides a barrier against skin contact, which can cause irritation.[5] Always inspect gloves for tears or holes before use.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not required for normal handling inside a fume hood.All handling of this solid/liquid and its solutions should be performed within a certified chemical fume hood to prevent inhalation.[6]

Disposal Protocol: A Step-by-Step Workflow

The cardinal rule for the disposal of this compound is that it must be treated as halogenated hazardous waste . Under no circumstances should it be poured down the drain or disposed of in regular solid waste.

Step 1: Waste Segregation

  • Why it's critical: Halogenated solvents and solutes require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated waste streams which may be recycled or disposed of differently.[4][7]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." The container must be made of a chemically compatible material (e.g., glass or HDPE) and have a secure, vapor-tight lid.

Step 2: Waste Collection

  • Action: Place all materials contaminated with this compound into the designated container. This includes:

    • Residual amounts of the chemical.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

    • Solvents used for rinsing glassware that contained the compound.

Step 3: Container Management and Storage

  • Action: Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Action: Once the container is full, complete a hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department. Arrange for a scheduled pickup by trained EHS personnel or a licensed hazardous waste contractor.

  • The Science of Destruction: The accepted and most effective disposal technology for halogenated organic wastes is high-temperature incineration (typically >1200 K).[3][8] This process ensures the complete thermal decomposition of the molecule into simpler, less harmful compounds and prevents the formation of highly toxic byproducts like dioxins and furans.[8]

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and appropriate response is crucial.

  • For Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Ensure the fume hood sash is in the proper position.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Using non-sparking tools, carefully scoop the absorbed material into the designated halogenated hazardous waste container.[7]

    • Decontaminate the surface with an appropriate solvent (e.g., isopropanol or acetone), placing all cleaning materials into the waste container.

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent the spill from entering any drains.

    • Do not attempt to clean up the spill yourself. Await the arrival of trained emergency responders.

Visualizing the Disposal and Safety Workflow

The following diagram outlines the decision-making process for handling and disposing of this compound, from initial use to final disposal, including emergency spill response.

DisposalWorkflow cluster_handling Routine Laboratory Use cluster_waste Standard Disposal Pathway cluster_spill Emergency Spill Response start Begin work with This compound ppe Wear Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Conduct all operations in a chemical fume hood ppe->fume_hood decision Work Complete: Waste Generated or Spill? fume_hood->decision waste_gen Routine Waste Generated (e.g., residuals, contaminated items) decision->waste_gen Waste spill Spill Occurs decision->spill Spill segregate Segregate into Labeled 'Halogenated Waste' Container waste_gen->segregate store Store container in Satellite Accumulation Area (Closed) segregate->store pickup Arrange for EHS Pickup when container is full store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate spill_decision Assess Spill: Large or Outside Hood? spill->spill_decision small_spill Small Spill in Hood: Contain with Absorbent spill_decision->small_spill No large_spill Evacuate Area & Call EHS Immediately spill_decision->large_spill Yes collect Collect Contaminated Material small_spill->collect collect->segregate Place in Waste Container

Caption: Decision workflow for handling and disposal of halogenated waste.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that complex chemical tools are managed with the respect and caution they require.

References

  • Sciencemadness Wiki . (n.d.). Proper disposal of chemicals. Retrieved February 18, 2026, from [Link]

  • U.S. Environmental Protection Agency . (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved February 18, 2026, from [Link]

  • OC-Praktikum . (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved February 18, 2026, from [Link]

  • PubChem . (n.d.). 1-Bromo-2-fluoro-4-iodobenzene. Retrieved February 18, 2026, from [Link]

  • ResearchGate . (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved February 18, 2026, from [Link]

  • Nipissing University . (2019, June 12). Hazardous Materials Disposal Guide. Retrieved February 18, 2026, from [Link]

  • ChemBK . (2024, April 9). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved February 18, 2026, from [Link]

  • Brainly . (2023, May 23). Rank the compounds in each group according to their reactivity toward electrophilic substitution. Retrieved February 18, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.